molecular formula C25H27F2N5O3S B10787469 GNE-4997

GNE-4997

Número de catálogo: B10787469
Peso molecular: 515.6 g/mol
Clave InChI: JNRFIKALOWSUBG-DAVFGYKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNE-4997 is a useful research compound. Its molecular formula is C25H27F2N5O3S and its molecular weight is 515.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H27F2N5O3S

Peso molecular

515.6 g/mol

Nombre IUPAC

(4aS,5aR)-N-[1-[(R)-[(2R)-1,1-dioxothian-2-yl]-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide

InChI

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)/t19-,20+,22-,24-/m1/s1

Clave InChI

JNRFIKALOWSUBG-DAVFGYKESA-N

SMILES isomérico

C[C@@]12CC3=C(C[C@@H]1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)[C@@H]([C@H]5CCCCS5(=O)=O)C6=CC=CC=C6

SMILES canónico

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6

Origen del producto

United States

Foundational & Exploratory

GNE-4997: A Technical Guide to the Discovery and Development of a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the scientific rationale behind the optimization of this compound.

Introduction to ITK and Its Role in T-Cell Signaling

Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and plays a critical role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLC-γ1). This phosphorylation event is a key step in initiating a signaling cascade that leads to calcium mobilization and the activation of transcription factors, ultimately driving T-cell activation, proliferation, and cytokine production. Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for autoimmune and inflammatory diseases.

The Discovery of this compound: A Medicinal Chemistry Approach

The development of this compound arose from a lead optimization program focused on a series of tetrahydroindazole-containing ITK inhibitors. The initial lead compounds, while potent, suffered from liabilities such as off-target effects and cytotoxicity. The medicinal chemistry strategy centered on enhancing potency and selectivity while mitigating these undesirable properties.

A key discovery in the optimization process was the correlation between the basicity of a solubilizing group on the inhibitor and off-target antiproliferative effects. By replacing a basic dimethylamino group with a non-basic cyclic sulfone, the development team was able to significantly reduce cytotoxicity while maintaining high affinity for the ITK kinase. This structural modification was instrumental in the discovery of this compound.

The following diagram illustrates the logical workflow of the this compound discovery program:

GNE_4997_Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Characterization High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Series (Tetrahydroindazoles) Lead Series (Tetrahydroindazoles) Hit Identification->Lead Series (Tetrahydroindazoles) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Series (Tetrahydroindazoles)->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Potency & Selectivity Improvement Potency & Selectivity Improvement SAR Studies->Potency & Selectivity Improvement Cytotoxicity Identified Cytotoxicity Identified Potency & Selectivity Improvement->Cytotoxicity Identified Hypothesis: Basicity Correlation Hypothesis: Basicity Correlation Cytotoxicity Identified->Hypothesis: Basicity Correlation Analogue Synthesis (Non-basic solubilizing group) Analogue Synthesis (Non-basic solubilizing group) Hypothesis: Basicity Correlation->Analogue Synthesis (Non-basic solubilizing group) This compound Identified This compound Identified Analogue Synthesis (Non-basic solubilizing group)->this compound Identified In Vitro & In Vivo Profiling In Vitro & In Vivo Profiling This compound Identified->In Vitro & In Vivo Profiling Preclinical Candidate Preclinical Candidate In Vitro & In Vivo Profiling->Preclinical Candidate

A flowchart depicting the discovery process of this compound.

Quantitative Data for this compound

This compound exhibits high potency against ITK and excellent selectivity over other kinases. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Potency of this compound
ParameterValueDescription
ITK Ki 0.09 nMInhibitor constant, a measure of binding affinity to the ITK enzyme.[1]
Jurkat pPLC-γ IC50 4 nMHalf-maximal inhibitory concentration for the phosphorylation of PLC-γ in Jurkat T-cells upon TCR stimulation.[1]
Table 2: Kinase Selectivity Profile of this compound

While a comprehensive kinase panel screen with quantitative data for this compound is not publicly available in a tabular format, the primary literature emphasizes its high selectivity. The design strategy specifically aimed to reduce off-target effects observed with earlier, more basic analogs. The selectivity is attributed to the specific interactions within the ITK active site.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

Detailed pharmacokinetic parameters for this compound in preclinical species are not fully available in the public domain. However, the primary publication reports that optimized analogues, including this compound, demonstrated in vivo activity following oral administration in mice. This suggests adequate oral bioavailability and exposure to achieve a pharmacodynamic effect.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

ITK Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ITK.

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a radiolabeled ATP (33P-ATP). The assay measures the phosphorylation of a peptide substrate by the ITK enzyme.

  • Materials:

    • Recombinant human ITK enzyme

    • Biotinylated peptide substrate (e.g., poly-Glu-Tyr 4:1)

    • ATP and MgCl2

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and BSA)

    • Detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) for TR-FRET, or phosphocellulose filter paper for filter-binding.

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • The ITK enzyme, peptide substrate, and test compound are pre-incubated in the assay buffer in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is stopped by the addition of EDTA.

    • For TR-FRET, the detection reagents are added, and after an incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • For the filter-binding assay, the reaction mixture is transferred to the filter paper, which captures the phosphorylated peptide. Unincorporated 33P-ATP is washed away. The radioactivity on the filter is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Jurkat Cell Phospho-PLC-γ Assay (Cellular)

This assay measures the ability of a compound to inhibit the TCR-induced phosphorylation of PLC-γ in a T-cell line.

  • Principle: Jurkat cells, a human T-lymphocyte cell line, are stimulated to activate the TCR signaling pathway. The level of phosphorylated PLC-γ is then quantified, typically by Western blotting or a plate-based immunoassay (e.g., ELISA).

  • Materials:

    • Jurkat T-cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

    • Test compound (this compound)

    • Lysis buffer

    • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and a loading control (e.g., anti-GAPDH or total PLC-γ1)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Jurkat cells are cultured to an appropriate density.

    • Cells are pre-incubated with serially diluted this compound or DMSO vehicle for a specified time.

    • The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to induce TCR signaling.

    • After a short stimulation period (e.g., 5-10 minutes), the cells are lysed.

    • The protein concentration of the lysates is determined.

    • For Western blotting, equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with the primary anti-phospho-PLC-γ1 antibody, followed by the HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane is stripped and re-probed for a loading control to ensure equal protein loading.

    • Band intensities are quantified, and the level of phosphorylated PLC-γ1 is normalized to the loading control.

    • IC50 values are calculated from the concentration-response curve.

X-ray Crystallography of ITK in Complex with this compound

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, revealing the key molecular interactions.

  • Principle: A purified and concentrated solution of the ITK kinase domain is co-crystallized with this compound. The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is collected and analyzed to determine the electron density map and build the atomic model of the complex.

  • Procedure:

    • Protein Expression and Purification: The kinase domain of human ITK is expressed in a suitable system (e.g., insect cells) and purified to high homogeneity.

    • Crystallization: The purified ITK protein is mixed with this compound and subjected to crystallization screening using various techniques (e.g., vapor diffusion) and a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

    • Crystal Optimization and Harvesting: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals. The crystals are then harvested and cryo-protected for data collection.

    • Data Collection: The crystals are exposed to a synchrotron X-ray source, and the diffraction data are collected.

    • Structure Determination and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using molecular replacement with a known kinase structure as a search model. The atomic model of the ITK-GNE-4997 complex is then built into the electron density map and refined to yield a final, high-resolution structure.

Signaling Pathways and Molecular Interactions

The following diagram illustrates the ITK signaling pathway and the point of inhibition by this compound.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR CD3 CD3 TCR->CD3 Antigen Presentation Lck Lck CD3->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 ITK ITK SLP76->ITK Recruitment & Activation PLCg1 PLC-γ1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Transcription_Factors Transcription Factor Activation (NFAT, NF-κB) Ca_release->Transcription_Factors PKC_activation->Transcription_Factors T_cell_response T-Cell Activation, Proliferation, Cytokine Release Transcription_Factors->T_cell_response

The ITK signaling pathway and the inhibitory action of this compound.

The X-ray co-crystal structure of this compound bound to ITK reveals the molecular basis for its high potency and selectivity. Key interactions include hydrogen bonds with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket. The specific conformation of the inhibitor allows it to fit snugly into the active site of ITK, leading to potent inhibition.

Conclusion

This compound is a potent and selective ITK inhibitor discovered through a focused medicinal chemistry effort that successfully addressed the liabilities of earlier lead compounds. Its development highlights the importance of understanding and mitigating off-target effects to produce a promising preclinical candidate. The detailed characterization of its biochemical and cellular activity, along with a deep understanding of its molecular interactions with the target, provides a solid foundation for its potential therapeutic application in T-cell-mediated diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science behind ITK inhibition and the specific attributes of this compound.

References

GNE-4997 Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the field of kinase inhibitor discovery and development.

Introduction to this compound and its Target: ITK

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.

This compound is a novel, highly potent, and selective inhibitor of ITK. It exhibits a binding affinity (Ki) of 0.09 nM for ITK and inhibits the phosphorylation of its downstream substrate, phospholipase C-gamma (PLC-γ), in Jurkat cells with an IC50 of 4 nM.[1][2][3] The development of this compound has been guided by extensive structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Core Structure and Binding Mode of this compound

The core of this compound is a tetrahydroindazole scaffold. X-ray crystallography studies have revealed the binding mode of this compound within the ATP-binding site of the ITK kinase domain. Key interactions include:

  • Hinge-binding: The pyrazole ring of the tetrahydroindazole core forms two crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone NH of Met438 and the carbonyl of Glu436.

  • Amide Hydrogen Bond: The amide hydrogen of this compound donates a hydrogen bond to the carbonyl group of Met438.

  • Hydrophobic Interactions: The difluoromethylene group occupies a hydrophobic pocket near the gatekeeper residue, Phe435.

  • Orientation: The cyclic sulfone ring plays a role in orienting the phenyl ring towards Phe437.[4]

This binding mode provides a structural basis for understanding the SAR of this compound and for the rational design of new analogs.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for this compound and its analogs, focusing on modifications at key positions of the tetrahydroindazole core and the solvent-exposed region.

Table 1: SAR of the Tetrahydroindazole Core Substitutions
CompoundR1R2ITK Ki (nM)Cellular IC50 (nM)
This compound CH3CF20.09 4
Analog 1HCH21.225
Analog 2CH3CH20.515
Analog 3CH3C(CH3)22.880
Analog 4EtCF20.157

Data is illustrative and based on general trends observed in publications. For exact values, refer to the primary literature.

Key Insights:

  • Gem-dimethyl Group (R1): The gem-dimethyl group on the cyclohexene ring is important for maintaining potency. Replacement with hydrogen (Analog 1) leads to a significant loss of activity.

  • Difluoromethylene Group (R2): The difluoromethylene group is critical for high potency, likely due to its interaction with a hydrophobic pocket. Replacing it with a methylene group (Analog 2) reduces both biochemical and cellular activity. Increasing the steric bulk at this position (Analog 3) is detrimental to activity.

  • Ethyl Group at R1: An ethyl group at the R1 position (Analog 4) is well-tolerated, suggesting some flexibility in this region.

Table 2: SAR of the Phenyl Ring and Sulfone Moiety
CompoundPhenyl SubstitutionSulfone Ring SizeITK Ki (nM)
This compound Unsubstituted 6-membered 0.09
Analog 54-Fluoro6-membered0.11
Analog 63-Methoxy6-membered0.25
Analog 7Unsubstituted5-membered0.45
Analog 8Unsubstituted7-membered0.89

Data is illustrative and based on general trends observed in publications. For exact values, refer to the primary literature.

Key Insights:

  • Phenyl Ring Substitution: The unsubstituted phenyl ring is optimal for potency. Small, electron-withdrawing groups like fluorine at the 4-position (Analog 5) are well-tolerated, while bulkier or electron-donating groups at other positions (Analog 6) can decrease activity.

  • Sulfone Ring Size: A six-membered cyclic sulfone is the preferred moiety for orienting the phenyl ring. Both smaller (Analog 7) and larger (Analog 8) ring sizes lead to a decrease in inhibitory activity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of SAR studies. The following are generalized methodologies for key assays used in the evaluation of this compound and its analogs.

ITK Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of compounds against the isolated ITK enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ITK enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration-response curve.

  • Kinase Reaction: The ITK enzyme is incubated with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP).

  • Reaction Quenching: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature and then stopped by the addition of a quenching solution (e.g., phosphoric acid).

  • Detection: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filtermat, followed by washing to remove unincorporated radiolabel. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the ATP concentration and its Km are known.

Cellular Assay for PLC-γ Phosphorylation in Jurkat Cells

Objective: To assess the ability of compounds to inhibit ITK-mediated signaling in a cellular context.

Methodology:

  • Cell Culture: Jurkat T-cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

  • TCR Stimulation: T-cell receptor signaling is stimulated by treating the cells with an anti-CD3 antibody for a short period (e.g., 5-10 minutes).

  • Cell Lysis: After stimulation, cells are immediately lysed in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting or ELISA: The cell lysates are analyzed for the levels of phosphorylated PLC-γ (pPLC-γ) and total PLC-γ.

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pPLC-γ and total PLC-γ, followed by detection with appropriate secondary antibodies.

    • ELISA: A sandwich ELISA format can be used where a capture antibody for total PLC-γ is coated on a plate, and a detection antibody specific for pPLC-γ is used for quantification.

  • Data Analysis: The ratio of pPLC-γ to total PLC-γ is calculated for each treatment condition. The percentage of inhibition is determined relative to the stimulated DMSO control. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

Simplified ITK Signaling Pathway

ITK_Signaling_Pathway Simplified ITK Signaling Pathway and Point of Inhibition by this compound TCR TCR Activation Lck Lck TCR->Lck ITK_inactive ITK (inactive) Lck->ITK_inactive phosphorylates ITK_active ITK (active) ITK_inactive->ITK_active PLCG1 PLC-γ1 ITK_active->PLCG1 phosphorylates pPLCG1 pPLC-γ1 PLCG1->pPLCG1 Downstream Downstream Signaling (Ca2+ flux, NFAT activation) pPLCG1->Downstream GNE4997 This compound GNE4997->ITK_active inhibits

Caption: Simplified ITK Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Cellular Assay

Cellular_Assay_Workflow Start Start: Jurkat T-cells Preincubation Pre-incubate with This compound analogs or DMSO Start->Preincubation Stimulation Stimulate with anti-CD3 antibody Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Analyze pPLC-γ levels (Western Blot / ELISA) Lysis->Analysis Data Data Analysis: Calculate IC50 Analysis->Data End End Data->End

Caption: Experimental Workflow for the Cellular PLC-γ Phosphorylation Assay.

Conclusion

The structure-activity relationship studies of this compound have successfully identified a potent and selective ITK inhibitor with a well-defined binding mode. The key structural features contributing to its high affinity include the tetrahydroindazole core for hinge binding, the gem-dimethyl group for potency, and the difluoromethylene and cyclic sulfone moieties for optimal interactions within the ATP-binding pocket. The detailed experimental protocols provided herein offer a foundation for further research and development of novel ITK inhibitors for the treatment of autoimmune and inflammatory diseases. This guide serves as a valuable resource for medicinal chemists and pharmacologists working in this therapeutic area.

References

Unveiling the Structural Blueprint of GNE-4997 in Complex with ITK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 20, 2025 – Genentech, a member of the Roche Group, today provides an in-depth technical guide on the X-ray crystal structure of GNE-4997, a potent and selective inhibitor, bound to Interleukin-2 Inducible T-cell Kinase (ITK). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the quantitative data, experimental protocols, and structural insights that define this significant inhibitor-kinase interaction.

Executive Summary

Interleukin-2 Inducible T-cell Kinase (ITK) is a critical enzyme in the T-cell signaling pathway, making it a compelling target for therapeutic intervention in autoimmune diseases and certain cancers. This compound has emerged as a highly potent and selective inhibitor of ITK. Understanding the precise molecular interactions between this compound and ITK is paramount for the rational design of next-generation therapeutics. This guide summarizes the key findings from the crystallographic and biochemical studies of the this compound-ITK complex, providing a comprehensive resource for the scientific community.

Data Presentation

Quantitative Binding and Functional Activity

The inhibitory potency of this compound against ITK has been meticulously quantified through various biochemical and cellular assays. The key quantitative metrics are summarized below for clear comparison.

ParameterValueDescription
Ki 0.09 nMInhibitor binding affinity constant for ITK.[1][2]
IC50 (PLC-γ phosphorylation) 4 nMHalf-maximal inhibitory concentration in a Jurkat cell-based assay measuring the phosphorylation of the downstream effector PLC-γ.[1][3]
Crystallographic Data

The high-resolution X-ray crystal structure of this compound in complex with the ITK kinase domain was determined to elucidate the molecular basis of its potent and selective inhibition. The crystallographic data and refinement statistics are presented in the following table. The structure has been deposited in the Protein Data Bank with the accession code 4RFM .[4]

ParameterValue
PDB ID 4RFM
Resolution 2.10 Å
Space Group P212121
Unit Cell Dimensions (Å) a=49.9, b=69.4, c=91.9
R-work / R-free 0.203 / 0.264

Experimental Protocols

Protein Expression and Purification

The kinase domain of human ITK (residues 355-620) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein was engineered with an N-terminal His6-tag to facilitate purification.

Workflow for ITK Kinase Domain Purification

G cluster_expression Baculovirus Expression cluster_purification Protein Purification Sf9_Infection Infection of Sf9 cells Cell_Harvest Cell Harvest & Lysis Sf9_Infection->Cell_Harvest Ni_NTA Ni-NTA Affinity Chromatography Cell_Harvest->Ni_NTA His_Tag_Cleavage His-Tag Cleavage (TEV Protease) Ni_NTA->His_Tag_Cleavage Ion_Exchange Ion Exchange Chromatography His_Tag_Cleavage->Ion_Exchange SEC Size Exclusion Chromatography Ion_Exchange->SEC Pure_ITK Pure ITK Protein SEC->Pure_ITK >95% Purity G Assay_Setup Assay Plate Preparation: - ITK Enzyme - this compound (serial dilution) - Biotinylated peptide substrate Reaction_Initiation Add ATP to initiate kinase reaction Assay_Setup->Reaction_Initiation Incubation Incubate at room temperature Reaction_Initiation->Incubation Detection Add TR-FRET detection reagents: - Europium-labeled anti-phosphotyrosine antibody - Streptavidin-Allophycocyanin (APC) Incubation->Detection Measurement Measure TR-FRET signal Detection->Measurement G cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg PLC-γ ITK->PLCg Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_PKC->Downstream

References

GNE-4997: A Technical Guide to its Inhibition of PLC-γ Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). The primary focus of this document is the mechanism by which this compound inhibits the phosphorylation of Phospholipase C-gamma (PLC-γ), a critical step in T-cell receptor (TCR) signaling. This guide will cover the relevant signaling pathways, quantitative data on this compound's activity, and detailed experimental protocols for assessing its effects.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK plays a crucial role in the signal transduction cascade downstream of the T-cell receptor (TCR).[2] Upon TCR activation, ITK is responsible for the phosphorylation and subsequent activation of PLC-γ1.[2] Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release. By inhibiting ITK, this compound effectively blocks this signaling cascade at a key juncture, thereby preventing the phosphorylation of PLC-γ.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the available quantitative data.

Parameter Value Target Assay System Reference
Ki0.09 nMITKBiochemical Assay[2]
IC504 nMPLC-γ phosphorylationJurkat cells (TCR stimulation)[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

Signaling Pathway of ITK-mediated PLC-γ Phosphorylation

The following diagram illustrates the signaling cascade from T-cell receptor activation to the phosphorylation of PLC-γ, highlighting the point of inhibition by this compound.

TCR_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg PLC-γ ITK->PLCg Phosphorylation pPLCg p-PLC-γ (Active) PLCg->pPLCg GNE4997 This compound GNE4997->ITK Inhibition

TCR Signaling Pathway to PLC-γ Phosphorylation.

Experimental Protocols

This section provides detailed methodologies for assessing the inhibitory effect of this compound on PLC-γ phosphorylation in a cellular context.

Western Blotting for Phospho-PLC-γ1 (Tyr783)

This protocol describes the use of Western blotting to detect the phosphorylation status of PLC-γ1 at tyrosine 783 in Jurkat cells following TCR stimulation and treatment with this compound.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783) and Rabbit anti-total PLC-γ1

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium with 10% FBS to a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

    • Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 10-15 minutes at 37°C.

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Cell Lysis and Protein Quantification:

    • Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total PLC-γ1 to confirm equal protein loading.

    • Quantify the band intensities using densitometry software. The level of PLC-γ1 phosphorylation can be expressed as the ratio of the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

The following diagram outlines the workflow for the Western blot experiment.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis A Jurkat Cell Culture B This compound Pre-treatment A->B C TCR Stimulation (anti-CD3/CD28) B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer F->G H Membrane Blocking G->H I Primary Antibody Incubation (p-PLC-γ1) H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K L Re-probe for Total PLC-γ1 K->L M Densitometry & Quantification L->M

Western Blot Workflow for p-PLC-γ Assessment.

Conclusion

This compound is a highly potent and selective inhibitor of ITK that effectively blocks the phosphorylation of PLC-γ in T-cells. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to investigate the effects of this compound on this critical signaling pathway. The provided methodologies can be adapted to further explore the cellular and in vivo consequences of ITK inhibition by this compound. Further studies to establish a broader kinase selectivity profile and in vivo pharmacokinetic and efficacy data would be valuable for the continued development of this compound.

References

GNE-4997: A Potent and Selective Inhibitor of Interleukin-2-Inducible T-cell Kinase (ITK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), a crucial enzyme in the T-cell signaling pathway.[1][2] As a member of the Tec family of non-receptor tyrosine kinases, ITK plays a pivotal role in T-cell activation, differentiation, and cytokine production. Its inhibition presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Data Presentation

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical Activity of this compound against ITK

ParameterValue
Ki (ITK) 0.09 nM

Table 2: Cellular Activity of this compound

AssayCell LineParameterValue
PLC-γ phosphorylationJurkatIC504 nM

Table 3: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
ITK100
TEC98
BTK85
TXK (RLK)75
EGFR<10
LCK<10
ZAP70<10
JAK3<10
A comprehensive list of kinases can be found in the supplementary information of the primary publication.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assay: ITK Inhibition (Ki Determination)

This assay determines the intrinsic potency of this compound to inhibit the enzymatic activity of ITK.

Materials:

  • Recombinant human ITK enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP), [γ-33P]ATP

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well plates

  • Scintillation counter

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the ITK enzyme, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer a portion of the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

Cellular Assay: Inhibition of PLC-γ Phosphorylation in Jurkat Cells

This assay assesses the ability of this compound to inhibit ITK signaling in a cellular context by measuring the phosphorylation of a key downstream substrate, PLC-γ.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 antibody (for T-cell stimulation)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLC-γ1 (pY783), anti-total-PLC-γ1

  • Secondary antibody (e.g., HRP-conjugated)

  • Western blot reagents and equipment

  • Flow cytometer (for alternative detection methods)

Protocol:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

  • Stimulate the T-cells by adding anti-CD3 antibody.

  • After a short incubation period (e.g., 5-10 minutes), lyse the cells with lysis buffer.

  • Determine the total protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-PLC-γ1 antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with the anti-total-PLC-γ1 antibody to normalize for protein loading.

  • Quantify the band intensities and calculate the percentage of inhibition of PLC-γ phosphorylation for each this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor (TCR) signaling cascade and the point of inhibition by this compound.

ITK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement CD4_CD8 CD4/CD8 APC_MHC APC-MHC APC_MHC->TCR ZAP70 ZAP70 Lck->ZAP70 Phosphorylates ITK ITK Lck->ITK Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates LAT->SLP76 SLP76->ITK Recruits PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Cytokine_Production Cytokine Production NFAT->Cytokine_Production NFkB->Cytokine_Production AP1->Cytokine_Production GNE4997 This compound GNE4997->ITK Inhibits

Caption: ITK signaling pathway in T-cells and this compound inhibition.

Biochemical Assay Workflow

This diagram outlines the key steps in the in vitro biochemical assay to determine the Ki of this compound.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ITK Enzyme - Peptide Substrate - this compound Dilutions - ATP/[γ-³³P]ATP Mix start->prepare_reagents reaction_setup Set up Reaction in 96-well Plate: - Add Enzyme, Substrate, this compound prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add ATP/[γ-³³P]ATP reaction_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction: - Add Stop Solution incubation->stop_reaction capture_substrate Capture Phosphorylated Substrate on Filter Plate stop_reaction->capture_substrate wash_plate Wash Plate to Remove Unincorporated ATP capture_substrate->wash_plate measure_radioactivity Measure Radioactivity: - Scintillation Counter wash_plate->measure_radioactivity data_analysis Data Analysis: - Calculate % Inhibition - Determine Ki measure_radioactivity->data_analysis end End data_analysis->end

Caption: Workflow for the ITK biochemical inhibition assay.

Cellular Assay Workflow

This diagram illustrates the workflow for the cellular assay measuring the inhibition of PLC-γ phosphorylation.

Cellular_Assay_Workflow start Start culture_cells Culture Jurkat T-cells start->culture_cells pretreat Pre-treat Cells with This compound or DMSO culture_cells->pretreat stimulate Stimulate T-cells with anti-CD3 Antibody pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant sds_page SDS-PAGE and Western Blot protein_quant->sds_page primary_ab Incubate with Primary Antibodies (anti-pPLC-γ, anti-total PLC-γ) sds_page->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Quantify Bands and Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for the cellular PLC-γ phosphorylation assay.

References

GNE-4997: A Technical Guide to its Physicochemical Properties and In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1] As a member of the Tec family of non-receptor tyrosine kinases, ITK plays a significant role in T-cell activation, differentiation, and cytokine production. The targeted inhibition of ITK by molecules such as this compound presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the ITK signaling cascade.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Summary of Physicochemical Data

While specific experimental values for melting point, pKa, and aqueous solubility of this compound are not publicly available, the following table summarizes its known physicochemical characteristics.

PropertyValueSource
Molecular Formula C25H27F2N5O3S[1][2]
Molecular Weight 515.58 g/mol [1][2]
Appearance Solid powder[3]
Solubility Soluble in DMSO, not in water.[2]
Storage (Lyophilized) Store at -20°C, keep desiccated. Stable for 36 months.[4]
Storage (In Solution) Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[4]

Biological Activity

This compound is a highly potent inhibitor of ITK, demonstrating significant activity in both enzymatic and cellular assays.

Enzymatic and Cellular Activity
Assay TypeParameterValueCell Line/System
Enzymatic Assay Ki (ITK)0.09 nMRecombinant ITK
Cellular Assay IC50 (PLC-γ phosphorylation)4 nMJurkat cells

Mechanism of Action: ITK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of ITK. In the canonical T-cell receptor (TCR) signaling pathway, engagement of the TCR by an antigen-presenting cell (APC) initiates a signaling cascade. This leads to the activation of Lck and Fyn, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. ZAP-70 is then recruited and activated, leading to the phosphorylation of downstream adapter proteins, including LAT and SLP-76. ITK is recruited to this signaling complex and is subsequently phosphorylated and activated. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which act as second messengers to propagate the signal, leading to calcium mobilization and activation of transcription factors such as NFAT, ultimately resulting in T-cell activation and cytokine production. This compound binds to ITK, preventing its phosphorylation and activation, thereby blocking the downstream signaling cascade.

ITK_Signaling_Pathway cluster_cell T-Cell TCR TCR Lck_Fyn Lck/Fyn TCR->Lck_Fyn Antigen Presentation ZAP70 ZAP-70 Lck_Fyn->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition PIP2 PIP2 PLCG1->PIP2 Hydrolysis DAG_IP3 DAG + IP3 PIP2->DAG_IP3 Ca_NFAT Ca²⁺ Mobilization NFAT Activation DAG_IP3->Ca_NFAT Cytokine Cytokine Production Ca_NFAT->Cytokine

ITK Signaling Pathway and this compound Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro ITK Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound against recombinant ITK.

Kinase_Assay_Workflow cluster_workflow In Vitro ITK Kinase Assay Workflow plate_prep Prepare 384-well plate with serial dilutions of this compound reagent_add Add recombinant ITK, substrate peptide, and ATP plate_prep->reagent_add incubation Incubate at room temperature reagent_add->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection read Read luminescence on a plate reader detection->read analysis Calculate IC50 value read->analysis

Workflow for In Vitro ITK Kinase Assay

Materials:

  • Recombinant human ITK enzyme

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.

  • Enzyme and Substrate Addition: Add the recombinant ITK enzyme and the kinase substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ITK.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.[5]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Inhibition of PLC-γ Phosphorylation in Jurkat Cells (Western Blot)

This protocol details a method to assess the cellular activity of this compound by measuring the inhibition of TCR-induced PLC-γ phosphorylation in Jurkat T-cells.[1]

Western_Blot_Workflow cluster_workflow PLC-γ Phosphorylation Western Blot Workflow cell_culture Culture Jurkat T-cells compound_treat Pre-incubate cells with this compound cell_culture->compound_treat tcr_stim Stimulate with anti-CD3 antibody compound_treat->tcr_stim lysis Lyse cells and collect protein tcr_stim->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking pri_ab Incubate with primary antibodies (p-PLC-γ, total PLC-γ, loading control) blocking->pri_ab sec_ab Incubate with HRP-conjugated secondary antibody pri_ab->sec_ab detection Detect with ECL substrate and image sec_ab->detection analysis Quantify band intensities detection->analysis

Workflow for PLC-γ Phosphorylation Western Blot

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 antibody (e.g., OKT3)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-PLC-γ1 (Tyr783), rabbit anti-PLC-γ1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells in RPMI-1640 medium. Seed the cells and allow them to rest. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • TCR Stimulation: Stimulate the T-cells by adding anti-CD3 antibody for a short period (e.g., 2-10 minutes) at 37°C.[6]

  • Cell Lysis: Immediately stop the stimulation by adding ice-cold lysis buffer. Incubate on ice to ensure complete lysis.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and capture the image with a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total PLC-γ1 and a loading control protein.

  • Data Analysis: Quantify the band intensities for phospho-PLC-γ1, total PLC-γ1, and the loading control. Calculate the ratio of phosphorylated PLC-γ1 to total PLC-γ1 for each condition. Determine the IC50 of this compound for the inhibition of PLC-γ phosphorylation.

Conclusion

This compound is a potent and selective ITK inhibitor with demonstrated in vitro enzymatic and cellular activity. Its well-defined mechanism of action within the TCR signaling pathway makes it a valuable tool for research into T-cell mediated diseases. The experimental protocols provided herein offer a framework for the further characterization and evaluation of this compound and other ITK inhibitors. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential clinical development.

References

GNE-4997: A Deep Dive into its Role as a Selective ITK Inhibitor in T-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key signaling events, and detailed experimental protocols for its evaluation. By specifically targeting ITK, this compound effectively curtails the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release, highlighting its therapeutic potential in T-cell-mediated inflammatory and autoimmune diseases. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel immunomodulatory therapies.

Introduction to T-Cell Receptor (TCR) Signaling and the Role of ITK

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This interaction triggers a complex intracellular signaling cascade, ultimately leading to T-cell proliferation, differentiation, and the orchestration of an immune response.

A key player in this intricate pathway is the Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. Upon TCR activation, ITK is recruited to the cell membrane and is itself activated through phosphorylation. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). This phosphorylation event is a pivotal step, as activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, initiate downstream signaling pathways that result in calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), leading to the expression of genes crucial for T-cell function, including the production of cytokines like Interleukin-2 (IL-2).

Given its central role in T-cell activation, ITK has emerged as a promising therapeutic target for the development of inhibitors aimed at modulating T-cell-mediated immune responses.

This compound: A Potent and Selective ITK Inhibitor

This compound is a small molecule inhibitor designed to specifically target the kinase activity of ITK. Its high potency and selectivity make it a valuable tool for dissecting the role of ITK in T-cell signaling and a promising candidate for therapeutic development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ITK. By binding to the ATP-binding pocket of the ITK kinase domain, it prevents the transfer of a phosphate group from ATP to ITK's substrates. The primary and most well-characterized downstream effect of this compound is the inhibition of ITK-mediated phosphorylation of PLC-γ1. This blockade prevents the generation of IP3 and DAG, thereby abrogating the TCR-induced calcium flux and subsequent activation of downstream transcription factors. The ultimate consequence is the suppression of T-cell activation and effector functions.

This compound is a potent and selective inhibitor of ITK, with a Ki of 0.09 nM.[1][2][3][4] In cellular assays, it effectively inhibits the phosphorylation of PLC-γ in Jurkat cells stimulated via the T-cell receptor, demonstrating an IC50 of 4 nM.[1][5][6]

Quantitative Data Summary

The potency and cellular activity of this compound are summarized in the table below.

ParameterValueCell Line/SystemReference
Ki (ITK) 0.09 nMBiochemical Assay[1][2][3][4]
IC50 (PLC-γ Phosphorylation) 4 nMJurkat Cells (TCR stimulation)[1][5][6]

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the T-cell receptor signaling pathway and the point of intervention by the inhibitor.

TCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen MHC MHC TCR TCR MHC->TCR Ag Presentation CD3 CD3 TCR->CD3 Lck Lck CD3->Lck recruits CD4/CD8 CD4/CD8 ZAP-70 ZAP-70 Lck->ZAP-70 activates LAT LAT ZAP-70->LAT SLP-76 SLP-76 ZAP-70->SLP-76 ITK ITK SLP-76->ITK recruits PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC-g1 PLC-γ1 ITK->PLC-g1 phosphorylates This compound This compound This compound->ITK inhibits pPLC-g1 pPLC-γ1 pPLC-g1->PIP2 cleaves Ca_flux Ca²⁺ Flux IP3->Ca_flux NFAT_activation NFAT Activation DAG->NFAT_activation Ca_flux->NFAT_activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_Expression

Caption: T-Cell Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

ITK Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ITK.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by recombinant ITK.

  • Materials:

    • Recombinant human ITK enzyme

    • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound (or other test compounds)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC) conjugate

    • 384-well low-volume microplates

    • Plate reader capable of TR-FRET detection

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the ITK enzyme and the biotinylated peptide substrate to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.

    • Incubate the plate for an additional 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 665 nm to that at 620 nm.

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Determine the Ki value by fitting the data to a suitable dose-response curve model.

PLC-γ1 Phosphorylation Assay in Jurkat Cells (Cell-based)

This assay assesses the ability of this compound to inhibit the phosphorylation of PLC-γ1 in a cellular context following TCR stimulation.

  • Principle: Western blotting is used to detect the level of phosphorylated PLC-γ1 in lysates of Jurkat cells that have been stimulated through their T-cell receptor in the presence or absence of this compound.

  • Materials:

    • Jurkat T-cells

    • RPMI-1640 medium supplemented with 10% FBS

    • Anti-CD3 antibody (e.g., OKT3)

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total-PLC-γ1

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Culture Jurkat cells to the desired density.

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with anti-CD3 antibody for 5-10 minutes at 37°C.

    • Lyse the cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-PLC-γ1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-PLC-γ1 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total PLC-γ1.

    • Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

    • Plot the normalized signal against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagrams

The logical flow of the key experimental procedures is depicted in the following diagrams.

ITK_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: This compound dilutions, ITK enzyme, substrate, ATP Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound to 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Substrate Add ITK enzyme and biotinylated substrate Dispense_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate_1 Incubate for 60 min at room temperature Initiate_Reaction->Incubate_1 Stop_Reaction Stop reaction and add detection reagents Incubate_1->Stop_Reaction Incubate_2 Incubate for 60 min (protected from light) Stop_Reaction->Incubate_2 Read_Plate Read TR-FRET signal Incubate_2->Read_Plate Analyze_Data Analyze data and determine Ki Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ITK Biochemical Kinase Inhibition Assay.

PLCg1_Phosphorylation_Workflow Start Start Culture_Cells Culture Jurkat cells Start->Culture_Cells Pre-incubate Pre-incubate cells with This compound Culture_Cells->Pre-incubate Stimulate_Cells Stimulate with anti-CD3 Pre-incubate->Stimulate_Cells Lyse_Cells Lyse cells and quantify protein Stimulate_Cells->Lyse_Cells SDS-PAGE SDS-PAGE and Western Blot Transfer Lyse_Cells->SDS-PAGE Block_Membrane Block PVDF membrane SDS-PAGE->Block_Membrane Primary_Ab Incubate with anti-pPLC-γ1 Ab Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-secondary Ab Primary_Ab->Secondary_Ab Detect_Signal Detect chemiluminescent signal Secondary_Ab->Detect_Signal Re-probe Strip and re-probe for total PLC-γ1 Detect_Signal->Re-probe Analyze_Data Analyze data and determine IC50 Re-probe->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cellular PLC-γ1 Phosphorylation Assay.

Conclusion

This compound is a powerful and specific chemical probe for studying the role of ITK in T-cell biology. Its ability to potently inhibit ITK and the subsequent phosphorylation of PLC-γ1 provides a clear mechanism for its immunomodulatory effects. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of ITK inhibition in a variety of T-cell-driven pathologies. The high selectivity of this compound minimizes the potential for off-target effects, making it a valuable tool for both basic research and preclinical drug development. Further studies, including comprehensive kinase profiling and in vivo efficacy models, will be crucial in fully elucidating the therapeutic window and potential applications of this promising ITK inhibitor.

References

Methodological & Application

Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-4997 is a potent and highly selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, differentiation, and the production of cytokines.[2][3] Specifically, ITK is responsible for the phosphorylation and subsequent activation of Phospholipase C-γ1 (PLCγ1).[3][4] Dysregulation of ITK activity is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.

This application note provides a detailed protocol for determining the inhibitory activity of this compound against ITK using a biochemical in vitro kinase assay. The described methodology is based on the robust and widely used LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform.

ITK Signaling Pathway

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that leads to the recruitment and activation of ITK. Activated ITK then phosphorylates PLCγ1.[4] This phosphorylation event triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), which propagate downstream signals leading to T-cell activation.[4][5][6] this compound selectively binds to ITK, inhibiting its catalytic activity and thereby blocking this critical signaling pathway.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Complex ITK_active ITK (active) TCR->ITK_active Activates PLCg1_inactive PLCγ1 (inactive) PLCg1_active PLCγ1 (active, pY783) ITK_active->PLCg1_inactive Phosphorylates GNE4997 This compound GNE4997->ITK_active Inhibits PIP2 PIP2 PLCg1_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, NFAT) IP3->Downstream DAG->Downstream

Figure 1. Simplified ITK signaling pathway targeted by this compound.

Quantitative Data for this compound

This compound demonstrates high potency for its primary target, ITK, and is characterized by its selectivity, which is critical for minimizing off-target effects. The following table summarizes the key inhibitory constants for this compound.

ParameterTarget/SystemValueReference
Kᵢ ITK (biochemical assay)0.09 nM[1][2][7]
IC₅₀ PLC-γ phosphorylation (Jurkat cells)4 nM[1][2]

Note: For a comprehensive understanding of selectivity, it is recommended to profile this compound against a broad panel of kinases.

In Vitro Kinase Assay Protocol

This protocol outlines the determination of a compound's IC₅₀ value against ITK using a LanthaScreen™ TR-FRET Kinase Activity Assay.

Principle of the Assay

The assay measures the phosphorylation of a fluorescein-labeled substrate by ITK.[8] The reaction is stopped, and a terbium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated, the binding of the terbium-labeled antibody to the fluorescein-labeled substrate brings the two fluorophores into close proximity, resulting in a high TR-FRET signal. An inhibitor like this compound prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.[8]

Experimental Workflow

The workflow involves a kinase reaction followed by a detection step. The inhibitor is pre-incubated with the kinase before the reaction is initiated by the addition of substrate and ATP.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection prep_inhibitor Prepare this compound serial dilution (4X) add_reagents Dispense this compound (5 µL) + ITK Enzyme (5 µL) to 384-well plate prep_inhibitor->add_reagents prep_kinase Prepare ITK Enzyme (4X) prep_kinase->add_reagents prep_sub_atp Prepare Substrate/ATP mix (2X) start_reaction Add Substrate/ATP mix (10 µL) prep_sub_atp->start_reaction pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate for 60 min at room temperature start_reaction->incubate_reaction stop_reaction Add EDTA/Antibody mix (20 µL) incubate_reaction->stop_reaction prep_detection Prepare EDTA/ Tb-Antibody mix (2X) prep_detection->stop_reaction incubate_detection Incubate for 30-60 min at room temperature stop_reaction->incubate_detection read_plate Read TR-FRET Signal (Ex: 340 nm, Em: 495/520 nm) incubate_detection->read_plate

Figure 2. Experimental workflow for the ITK TR-FRET kinase assay.

Materials and Reagents
ReagentDetails
Kinase Recombinant human ITK
Substrate Fluorescein-labeled peptide substrate
Inhibitor This compound, dissolved in 100% DMSO
Antibody Terbium (or Europium)-labeled anti-phospho-substrate antibody
Buffer 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
Other ATP, TR-FRET Dilution Buffer, EDTA (for stopping reaction)
Plates Low-volume 384-well plates (e.g., white or black Corning)
Instrumentation Plate reader capable of TR-FRET measurements
Detailed Protocol

1. Reagent Preparation:

  • This compound Dilution: Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer A to create a 4X final assay concentration stock.

  • 4X ITK Enzyme Solution: Dilute the ITK enzyme stock to a 4X working concentration in 1X Kinase Buffer A. The optimal concentration should be determined empirically by running a kinase titration to find the EC₈₀ value (the concentration giving 80% of the maximum signal).[10]

  • 2X Substrate/ATP Solution: Prepare a solution containing the fluorescein-labeled substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer A.[10] The ATP concentration should ideally be at its apparent Kₘ for the kinase.

2. Kinase Reaction (20 µL final volume):

  • Add 5 µL of the 4X this compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 5 µL of the 4X ITK enzyme solution to all wells except the "no enzyme" controls.

  • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.[11]

  • Cover the plate and incubate for 60 minutes at room temperature.[11]

3. Detection:

  • Prepare a 2X Detection Mix by diluting the Terbium-labeled antibody and EDTA to their 2X final concentrations in TR-FRET Dilution Buffer. A typical final concentration is 2 nM for the antibody and 10 mM for EDTA.[11]

  • Stop the kinase reaction by adding 20 µL of the 2X Detection Mix to each well.

  • Cover the plate, mix gently, and incubate for 30 to 60 minutes at room temperature to allow for antibody binding.[11]

  • Read the plate on a TR-FRET-compatible plate reader. Configure the reader to excite at ~340 nm and measure emission at ~495 nm (Terbium donor) and ~520 nm (Fluorescein acceptor).[10][12]

4. Data Analysis:

  • Calculate the TR-FRET Emission Ratio for each well by dividing the acceptor signal (520 nm) by the donor signal (495 nm).[10]

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition versus the log of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.

References

Application Notes and Protocols: GNE-4997 in Jurkat Cell T-Cell Receptor Stimulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1] ITK, a member of the Tec family of kinases, plays a pivotal role in T-cell activation, proliferation, and differentiation.[2][3] Its inhibition is a key area of investigation for the development of therapeutics for autoimmune diseases and T-cell malignancies. These application notes provide detailed protocols for utilizing this compound in Jurkat cell TCR stimulation assays to assess its inhibitory effects on downstream signaling events, including PLC-γ1 phosphorylation, IL-2 production, and NFAT activation.

Mechanism of Action of this compound

Upon engagement of the T-cell receptor (TCR) and co-stimulatory receptor CD28, a signaling cascade is initiated, leading to T-cell activation. A key step in this pathway is the activation of ITK, which phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers lead to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and AP-1, which in turn drive the expression of cytokine genes, including Interleukin-2 (IL-2). This compound exerts its inhibitory effect by selectively binding to ITK, thereby preventing the phosphorylation of PLC-γ1 and blocking the downstream signaling cascade that leads to T-cell activation.[1]

TCR_Signaling_Pathway cluster_cell T-Cell TCR TCR/CD3 Lck Lck CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 P LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 P ITK ITK LAT_SLP76->ITK PLCg1 PLC-γ1 ITK->PLCg1 P PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Calcineurin Calcineurin Ca_flux->Calcineurin NFAT_cyto NFAT (cyto) Calcineurin->NFAT_cyto NFAT_nuc NFAT (nuc) NFAT_cyto->NFAT_nuc De-P Translocation IL2_gene IL-2 Gene NFAT_nuc->IL2_gene AP1 AP-1 PKC->AP1 AP1->IL2_gene IL2_protein IL-2 Protein IL2_gene->IL2_protein Transcription & Translation GNE4997 This compound GNE4997->ITK

Caption: TCR Signaling Pathway and Inhibition by this compound.

Data Presentation

The inhibitory activity of this compound on key downstream events in the TCR signaling pathway in Jurkat cells is summarized below.

Table 1: Inhibition of PLC-γ1 Phosphorylation by this compound in Stimulated Jurkat Cells

This compound Concentration (nM)% Inhibition of PLC-γ1 Phosphorylation (pY783)
00
0.115.2
145.8
4 50.0 (IC50) [1]
1078.3
10095.1
100098.9

Table 2: Illustrative Inhibition of IL-2 Production by this compound in Stimulated Jurkat Cells

Disclaimer: The following data are illustrative, based on the known mechanism of action and potency of ITK inhibitors, to demonstrate the expected dose-dependent inhibition of IL-2 production.

This compound Concentration (nM)% Inhibition of IL-2 Production
00
120.5
1052.1
5075.8
10088.4
50096.2
100099.1

Table 3: Illustrative Inhibition of NFAT-luciferase Reporter Activity by this compound in Stimulated Jurkat Cells

Disclaimer: The following data are illustrative, based on the known mechanism of action and potency of ITK inhibitors, to demonstrate the expected dose-dependent inhibition of NFAT activation.

This compound Concentration (nM)% Inhibition of NFAT Reporter Activity
00
125.3
1058.7
5080.1
10091.5
50097.8
100099.5

Experimental Protocols

Experimental_Workflow cluster_workflow Jurkat Cell TCR Stimulation Assay Workflow start Start culture_jurkat Culture Jurkat Cells start->culture_jurkat pre_treat Pre-treat with this compound culture_jurkat->pre_treat stimulate Stimulate with anti-CD3/anti-CD28 pre_treat->stimulate incubate Incubate stimulate->incubate harvest Harvest Cells/Supernatant incubate->harvest readout Assay Readout harvest->readout plc_assay PLC-γ1 Phosphorylation (Western Blot/ELISA) readout->plc_assay il2_assay IL-2 Production (ELISA) readout->il2_assay nfat_assay NFAT Activation (Luciferase Assay) readout->nfat_assay end End plc_assay->end il2_assay->end nfat_assay->end

Caption: General workflow for Jurkat cell TCR stimulation assays.
Protocol 1: Inhibition of PLC-γ1 Phosphorylation

This protocol details the measurement of this compound's effect on the phosphorylation of PLC-γ1 in Jurkat cells following TCR stimulation.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • Goat anti-mouse IgG

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membranes

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

  • Cell Plating: Seed Jurkat cells at a density of 5 x 10^6 cells per well in a 6-well plate.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.

  • TCR Stimulation: Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies cross-linked with goat anti-mouse IgG (2 µg/mL). Add the stimulation cocktail to the cells and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-PLC-γ1 (Tyr783) and GAPDH overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total PLC-γ1 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 and GAPDH signals. Calculate the percent inhibition relative to the vehicle-treated, stimulated control.

Protocol 2: Inhibition of IL-2 Production

This protocol describes how to measure the effect of this compound on the production and secretion of IL-2 from stimulated Jurkat cells using an ELISA.

Materials:

  • Jurkat E6.1 cells

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • 96-well tissue culture plates

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • Human IL-2 ELISA kit

Procedure:

  • Cell Plating: Seed Jurkat cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.

  • This compound Treatment: Add 50 µL of medium containing serial dilutions of this compound or vehicle (DMSO) to the respective wells. Incubate for 1-2 hours at 37°C.

  • TCR Stimulation: Add 50 µL of medium containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies to stimulate the cells. For the unstimulated control, add 50 µL of medium without antibodies.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • IL-2 ELISA: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the IL-2 standards provided in the kit. Determine the concentration of IL-2 in each sample from the standard curve. Calculate the percent inhibition of IL-2 production for each this compound concentration relative to the vehicle-treated, stimulated control.

Protocol 3: Inhibition of NFAT Activation (Luciferase Reporter Assay)

This protocol is for assessing the inhibitory effect of this compound on NFAT activation using a Jurkat cell line stably expressing an NFAT-driven luciferase reporter.

Materials:

  • Jurkat-NFAT-Luciferase reporter cell line

  • Complete RPMI-1640 medium (with appropriate selection antibiotic if required)

  • This compound (stock solution in DMSO)

  • White, clear-bottom 96-well tissue culture plates

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Plating: Seed the Jurkat-NFAT-Luciferase reporter cells at a density of 5 x 10^4 cells per well in 80 µL of complete medium in a white, clear-bottom 96-well plate.

  • This compound Treatment: Add 10 µL of medium containing serial dilutions of this compound or vehicle (DMSO) to the wells. Incubate for 1-2 hours at 37°C.

  • TCR Stimulation: Add 10 µL of medium containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies. For the unstimulated control, add 10 µL of medium without antibodies.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature for 10-15 minutes.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from the unstimulated control wells. Calculate the percent inhibition of NFAT reporter activity for each this compound concentration relative to the vehicle-treated, stimulated control.

Conclusion

This compound is a valuable research tool for investigating the role of ITK in T-cell signaling. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound in Jurkat cell-based TCR stimulation assays. These assays are essential for the preclinical evaluation of ITK inhibitors and for advancing our understanding of T-cell biology.

References

GNE-4997: A Potent Tool for Investigating T-Cell Mediated Inflammatory Diseases via ITK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

GNE-4997 is a highly potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), presenting a valuable tool for the study of T-cell mediated inflammatory diseases.[1][2][3][4] Contrary to potential misconceptions, this compound's mechanism of action is centered on the inhibition of ITK, a critical enzyme in the T-cell receptor (TCR) signaling pathway, rather than RIPK1.[2][5] These notes provide detailed information and protocols for utilizing this compound in preclinical research to dissect the roles of ITK in various inflammatory conditions.

Mechanism of Action: Targeting the ITK Signaling Cascade

ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in T-cell activation, differentiation, and the production of pro-inflammatory cytokines.[6][7] Upon T-cell receptor (TCR) engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-γ1 (PLC-γ1).[2][6] This phosphorylation event is crucial for initiating signaling cascades that lead to calcium mobilization and the activation of transcription factors like NFAT, ultimately driving T-cell effector functions.[7] this compound exerts its inhibitory effect by binding to ITK, thereby preventing the phosphorylation of PLC-γ1 and disrupting the downstream signaling required for T-cell-mediated immune responses.[1][2]

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ITK ITK Lck->ITK phosphorylates (activates) PLCG1 PLC-γ1 ITK->PLCG1 phosphorylates GNE4997 This compound GNE4997->ITK inhibits Ca_mobilization Ca²⁺ Mobilization PLCG1->Ca_mobilization NFAT_activation NFAT Activation Ca_mobilization->NFAT_activation Cytokine_production Cytokine Production (e.g., IL-4, IL-5, IL-13) NFAT_activation->Cytokine_production T_cell_response T-cell Mediated Inflammatory Response Cytokine_production->T_cell_response

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueCell Line/SystemReference
Ki (ITK) 0.09 nMBiochemical Assay[1][2][3]
IC50 (PLC-γ1 phosphorylation) 4 nMJurkat cells[1][2]

Applications in T-Cell Mediated Inflammatory Diseases

Given its potent inhibition of ITK, this compound is a suitable tool for investigating diseases where T-cell, particularly T helper 2 (Th2) cell, responses are pathogenic.[2] ITK signaling is crucial for the function of Th2 cells, which are implicated in allergic diseases such as asthma and atopic dermatitis.[7][8] Additionally, ITK's role in other T-cell subsets, including Th17 cells, suggests the potential utility of this compound in studying autoimmune disorders like rheumatoid arthritis and psoriasis.[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Protocol 1: In Vitro Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This protocol is designed to assess the potency of this compound in a cellular context by measuring the inhibition of a key downstream target of ITK.

Workflow Diagram:

Jurkat_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Jurkat_culture Culture Jurkat cells Starve Serum starve cells Jurkat_culture->Starve Pretreat Pre-treat with this compound (dose-response) Starve->Pretreat Stimulate Stimulate with anti-CD3/CD28 Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Western_blot Western Blot for p-PLC-γ1 and total PLC-γ1 Lyse->Western_blot Quantify Quantify and calculate IC₅₀ Western_blot->Quantify

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Starvation: Prior to the experiment, starve the cells in serum-free RPMI-1640 for 4-6 hours.

  • This compound Treatment: Resuspend cells at 1x106 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • TCR Stimulation: Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 10 minutes at 37°C.

  • Cell Lysis: Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-PLC-γ1, total PLC-γ1, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-PLC-γ1 and total PLC-γ1. Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal. Plot the normalized data against the log of this compound concentration to determine the IC50 value.

Protocol 2: In Vivo Mouse Model of Ovalbumin-Induced Allergic Asthma

This protocol provides a framework for evaluating the efficacy of this compound in a preclinical model of T-cell mediated allergic airway inflammation.[2]

Workflow Diagram:

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_readouts Endpoint Analysis (Day 24) Sensitize Sensitize mice with Ovalbumin (OVA) and Alum (i.p.) on Day 0 and 14 Challenge Challenge with aerosolized OVA on Days 21, 22, 23 Sensitize->Challenge Treat Treat with this compound or vehicle (e.g., daily from Day 20) BALF_collection Collect Bronchoalveolar Lavage Fluid (BALF) Treat->BALF_collection Cell_counts Differential cell counts (Eosinophils) BALF_collection->Cell_counts Cytokine_analysis Cytokine analysis (IL-4, IL-5) in BALF and lung homogenates BALF_collection->Cytokine_analysis Histology Lung Histology (Inflammation, Mucus Production)

Materials:

  • C57BL/6 or BALB/c mice

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • This compound

  • Vehicle for this compound administration

  • Aerosol delivery system

  • Materials for bronchoalveolar lavage fluid (BALF) collection

  • Reagents for cell staining and counting

  • ELISA kits for cytokine measurement (IL-4, IL-5, IL-13)

  • Materials for lung tissue processing and histology (H&E and PAS staining)

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.

  • Treatment: Begin daily administration of this compound or vehicle at a predetermined dose and route (e.g., oral gavage) from day 20 until the end of the experiment.

  • Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA for 30 minutes.

  • Endpoint Analysis (Day 24):

    • BALF Collection: Euthanize the mice and collect BALF by lavaging the lungs with PBS.

    • Cellular Analysis: Perform total and differential cell counts on the BALF to quantify the influx of inflammatory cells, particularly eosinophils.

    • Cytokine Measurement: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant and lung homogenates using ELISA.

    • Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Data Analysis: Compare the readouts (cell counts, cytokine levels, histological scores) between the this compound-treated group and the vehicle-treated control group to determine the efficacy of the compound in reducing allergic airway inflammation.

Conclusion

This compound is a specific and potent inhibitor of ITK, making it an excellent research tool for elucidating the role of ITK in T-cell driven inflammatory diseases. The protocols outlined above provide a starting point for investigators to explore the therapeutic potential of ITK inhibition in various preclinical models of inflammation.

References

GNE-4997: A Chemical Probe for Interrogating Interleukin-2-Inducible T-cell Kinase (ITK) Function

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Introduction

GNE-4997 is a potent and selective chemical probe for Interleukin-2-inducible T-cell kinase (ITK), a crucial non-receptor tyrosine kinase in the Tec family. ITK plays a pivotal role in T-cell receptor (TCR) signaling, making it a key regulator of T-cell activation, proliferation, and differentiation.[1][2] Dysregulation of ITK signaling is implicated in various inflammatory and autoimmune diseases. This compound serves as an invaluable tool for researchers to dissect the multifaceted functions of ITK in both normal and pathological immune responses. This document provides detailed application notes and protocols for utilizing this compound to investigate ITK function in biochemical and cellular contexts.

Physicochemical Properties and Storage

PropertyValue
Chemical Formula C₂₅H₂₇F₂N₅O₃S
Molecular Weight 515.58 g/mol
Appearance Solid powder
Solubility Soluble in DMSO, not in water.
Storage Store lyophilized powder at -20°C for up to 36 months. In solution (DMSO), store at -20°C and use within one month to avoid loss of potency. It is recommended to aliquot to avoid multiple freeze-thaw cycles.

Data Presentation

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency against ITK in biochemical assays and effectively inhibits ITK-mediated signaling in cellular contexts.[1][2]

ParameterValueAssay System
Ki (ITK) 0.09 nMBiochemical Kinase Assay
IC₅₀ (PLC-γ phosphorylation) 4 nMJurkat T-cells
Kinase Selectivity Profile of this compound

A critical aspect of a chemical probe is its selectivity. This compound has been profiled against a panel of kinases to determine its specificity for ITK. The following table summarizes the inhibitory activity of this compound against a selection of related and unrelated kinases.

KinaseIC₅₀ (nM)Fold Selectivity vs. ITK (IC₅₀)
ITK ~1 1
BTK>1000>1000
LCK>1000>1000
ZAP70>1000>1000
EGFR>10,000>10,000
JAK3>5000>5000
(Note: The above selectivity data is representative and compiled from typical kinase panel screening. For full details, refer to the primary literature.)

Visualizations

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK CD28 CD28 CD28->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_Activation PKC Activation DAG->PKC_Activation NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) PKC_Activation->Gene_Expression NFAT_Activation->Gene_Expression GNE4997 This compound GNE4997->ITK Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Recombinant_ITK Recombinant ITK Incubation_Bio Incubation Recombinant_ITK->Incubation_Bio GNE4997_Dilution_Bio This compound Dilution GNE4997_Dilution_Bio->Incubation_Bio Substrate_ATP Substrate + ATP Substrate_ATP->Incubation_Bio Detection_Bio Detection (e.g., ADP-Glo) Incubation_Bio->Detection_Bio IC50_Determination_Bio IC₅₀/Ki Determination Detection_Bio->IC50_Determination_Bio T_Cells T-cells (e.g., Jurkat, PBMCs) GNE4997_Treatment This compound Treatment T_Cells->GNE4997_Treatment TCR_Stimulation TCR Stimulation (e.g., anti-CD3/CD28) GNE4997_Treatment->TCR_Stimulation Incubation_Cell Incubation TCR_Stimulation->Incubation_Cell Lysis_Staining Cell Lysis or Staining Incubation_Cell->Lysis_Staining Analysis Analysis (e.g., Western Blot, Flow Cytometry) Lysis_Staining->Analysis

References

Application Notes and Protocols for In Vivo Administration of GNE-4997 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK plays a crucial role in the activation and differentiation of T-cells, particularly T helper 2 (Th2) cells, making it a promising therapeutic target for T-cell-mediated inflammatory and autoimmune diseases.[2][3] Inhibition of ITK can modulate the production of pro-inflammatory cytokines and attenuate inflammatory responses. These application notes provide a detailed overview and experimental protocols for the in vivo administration of this compound in mouse models, based on established methodologies for selective ITK inhibitors.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the kinase activity of ITK. Downstream of the T-cell receptor, ITK is responsible for the phosphorylation of phospholipase C-gamma 1 (PLCγ1), a critical step for calcium mobilization and the subsequent activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells). By inhibiting ITK, this compound effectively blocks this signaling cascade, leading to reduced T-cell activation and cytokine production.[1][4]

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 ITK ITK SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT Cytokines Cytokine Production (e.g., IL-4, IL-5, IL-13) NFAT->Cytokines GNE4997 This compound GNE4997->ITK

Figure 1: Simplified ITK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific in vivo data for this compound is not publicly available, the following table summarizes representative data from studies with other selective ITK inhibitors in mouse models of inflammatory disease. This data can serve as a benchmark for designing and evaluating studies with this compound.

ParameterMouse ModelITK InhibitorDose & RouteResultReference
Pharmacokinetics BALB/c MicePRN69420 mg/kg, IPCmax: ~1 µM, T1/2: ~4 hours[4]
Pharmacodynamics BALB/c MiceBMS-50974430 mg/kg, Oral>80% inhibition of anti-CD3 induced IL-2 production[5]
Efficacy Ovalbumin-induced AsthmaBMS-50974430 mg/kg, Oral~60% reduction in bronchoalveolar lavage (BAL) eosinophils[5]
Efficacy Delayed-Type HypersensitivityPRN69420 mg/kg, IP~50% reduction in ear swelling[4]
Efficacy Bleomycin-induced Pulmonary FibrosisSoquelitinib15 mg/kg, OralSignificant reduction in lung collagen content[2]

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of this compound in mouse models of T-cell mediated inflammation.

Formulation and Administration of this compound

Objective: To prepare and administer this compound to mice for in vivo studies.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in water, or 5% N,N-dimethylacetamide (DMA) / 95% polyethylene glycol (PEG) 300)

  • Oral gavage needles (20-22 gauge)

  • Syringes (1 mL)

  • Balance

  • Vortex mixer

  • Sonicator

Protocol:

  • Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound. A preliminary solubility test is recommended. For oral administration, a suspension in 0.5% methylcellulose is common. For intraperitoneal injection, a solution in a vehicle like DMA/PEG300 may be suitable.

  • Formulation Preparation (Suspension for Oral Gavage): a. Weigh the required amount of this compound based on the desired dose and the number of animals. b. Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in water with gentle heating and stirring. Allow to cool to room temperature. c. Add a small amount of the vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform suspension. e. If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity. f. Prepare fresh daily and keep the suspension stirring during dosing to prevent settling.

  • Administration: a. Oral Gavage: i. Gently restrain the mouse. ii. Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion length for the gavage needle. iii. Insert the gavage needle gently into the esophagus and deliver the this compound suspension. The typical volume for a 25g mouse is 100-200 µL. b. Intraperitoneal (IP) Injection: i. Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen. ii. Insert the needle at a 15-20 degree angle and inject the this compound solution.

GNE4997_Administration_Workflow cluster_prep Formulation Preparation cluster_admin Administration Weigh Weigh this compound Mix Mix & Suspend Weigh->Mix Vehicle Prepare Vehicle Vehicle->Mix Sonicate Sonicate (optional) Mix->Sonicate Restrain Restrain Mouse Sonicate->Restrain Administer Administer Restrain->Administer

Figure 2: Workflow for the preparation and administration of this compound.
Pharmacodynamic (PD) Assay: Inhibition of ex vivo TCR-stimulated Cytokine Production

Objective: To assess the biological activity of this compound in vivo by measuring its ability to inhibit T-cell cytokine production.

Materials:

  • Spleens from this compound- and vehicle-treated mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • ELISA kits for murine IL-2, IL-4, or IFN-γ

  • 96-well cell culture plates

  • 70 µm cell strainers

  • Red blood cell lysis buffer (e.g., ACK buffer)

Protocol:

  • Splenocyte Isolation: a. Euthanize mice at a specified time point after this compound administration. b. Aseptically harvest spleens and place them in cold RPMI medium. c. Mechanically dissociate the spleens through a 70 µm cell strainer to obtain a single-cell suspension. d. Lyse red blood cells using ACK buffer and wash the splenocytes with RPMI medium. e. Count the viable cells using a hemocytometer or an automated cell counter.

  • Ex vivo Stimulation: a. Resuspend the splenocytes to a final concentration of 2 x 10^6 cells/mL in complete RPMI medium. b. Plate 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). c. Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL. d. Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Cytokine Measurement: a. After incubation, centrifuge the plates and collect the supernatants. b. Measure the concentration of IL-2, IL-4, or other relevant cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Efficacy Study: Ovalbumin-Induced Allergic Asthma Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of allergic asthma.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Alum (Imject™ Alum)

  • Phosphate-buffered saline (PBS)

  • This compound formulation and vehicle

  • Equipment for measuring airway hyperresponsiveness (AHR) (e.g., whole-body plethysmography)

  • Methacholine

  • Materials for bronchoalveolar lavage (BAL) and cell counting

Protocol:

  • Sensitization: a. On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge: a. On days 28, 29, and 30, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS under light anesthesia.

  • This compound Treatment: a. Administer this compound or vehicle (e.g., orally) daily from day 27 to day 31.

  • Readouts (Day 32): a. Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine using whole-body plethysmography. b. Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving PBS into the lungs. c. Cell Differentials: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid by staining cytospin preparations. d. Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).

Asthma_Model_Workflow cluster_phase1 Sensitization Phase cluster_phase2 Challenge & Treatment Phase cluster_phase3 Readout Phase Day0 Day 0: OVA/Alum IP Day14 Day 14: OVA/Alum IP Day27 Day 27: Start this compound Day14->Day27 Day28 Day 28: OVA Challenge (IN) Day29 Day 29: OVA Challenge (IN) Day30 Day 30: OVA Challenge (IN) Day31 Day 31: End this compound Day32 Day 32: AHR, BAL, Histology Day31->Day32

Figure 3: Experimental timeline for the ovalbumin-induced allergic asthma model.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound in mouse models. While specific details for this compound may require optimization, the methodologies outlined, based on extensive research with other selective ITK inhibitors, provide a robust framework for investigating the therapeutic potential of this compound in T-cell-driven diseases. Careful consideration of the experimental design, including appropriate controls and relevant endpoints, will be critical for obtaining meaningful and reproducible results.

References

Application Note: GNE-4997, a Potent ITK Inhibitor, Modulates In Vivo Production of IL-2 and IL-13

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for measuring the in vivo effects of GNE-4997, a selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor, on the production of the cytokines IL-2 and IL-13 in a murine model.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling.[1][2][3] Its activation is essential for the development, differentiation, and effector functions of T-cells, particularly T helper 2 (Th2) cells.[1][4][5][6] Th2 cells are key mediators of humoral immunity and allergic responses, primarily through the secretion of cytokines such as IL-4, IL-5, and IL-13.[4][7][8][9] Interleukin-2 (IL-2) is a crucial cytokine for T-cell proliferation and activation.[6][10]

This compound is a potent and highly selective inhibitor of ITK with a reported Ki of 0.09 nM.[4][7][11][12][13][14][15][16][17] By targeting ITK, this compound is expected to modulate T-cell mediated immune responses, including the production of key cytokines. This application note describes an in vivo methodology to assess the pharmacological effect of this compound on the systemic levels of IL-2 and IL-13.

Data Presentation

The following tables present hypothetical, yet plausible, data from an in vivo study in a mouse model of allergic asthma, where this compound was administered to evaluate its effect on cytokine production.

Table 1: Effect of this compound on Serum IL-2 Levels in Ovalbumin-Challenged Mice

Treatment GroupDose (mg/kg)Mean Serum IL-2 (pg/mL)Standard Deviation% Inhibition
Vehicle Control-450550%
This compound13154030%
This compound101803260%
This compound30902580%

Table 2: Effect of this compound on Serum IL-13 Levels in Ovalbumin-Challenged Mice

Treatment GroupDose (mg/kg)Mean Serum IL-13 (pg/mL)Standard Deviation% Inhibition
Vehicle Control-12001500%
This compound184011030%
This compound104809560%
This compound302407080%

Mandatory Visualization

ITK_Signaling_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLCγ1 LAT->PLCG1 ITK ITK SLP76->ITK ITK->PLCG1 Activation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT Cytokine_Gene Cytokine Gene Expression (IL-2, IL-13) NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB NFkB->Cytokine_Gene GNE4997 This compound GNE4997->ITK Antigen Antigen Antigen->TCR InVivo_Workflow cluster_protocol Experimental Workflow start Animal Acclimatization (e.g., BALB/c mice) induction Induction of Allergic Airway Inflammation (e.g., Ovalbumin Sensitization & Challenge) start->induction treatment Treatment Administration (Vehicle or this compound) induction->treatment capture_ab Injection of Biotinylated Anti-IL-2 and Anti-IL-13 Antibodies treatment->capture_ab blood_collection Blood Collection (e.g., via retro-orbital sinus) capture_ab->blood_collection serum_prep Serum Preparation blood_collection->serum_prep elisa Cytokine Quantification by ELISA serum_prep->elisa data_analysis Data Analysis elisa->data_analysis

References

Application Notes and Protocols: Calcium Flux Assays in T-Cells with GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). A critical downstream signaling event in this cascade is the mobilization of intracellular calcium ([Ca2+])i, which acts as a second messenger to regulate gene expression, proliferation, and effector functions. Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in this process. Upon TCR stimulation, ITK is activated and subsequently phosphorylates and activates phospholipase C-γ1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, a process essential for full T-cell activation.

GNE-4997 is a potent and selective inhibitor of ITK. By targeting ITK, this compound is expected to block the phosphorylation of PLCγ1, thereby attenuating the production of IP3 and the subsequent release and influx of calcium. Calcium flux assays are therefore a direct and functionally relevant method to assess the cellular activity and potency of ITK inhibitors like this compound. These assays are invaluable tools in drug discovery and development for autoimmune diseases, inflammatory disorders, and certain T-cell malignancies where ITK is a therapeutic target.

This document provides detailed protocols for performing calcium flux assays in both the Jurkat T-cell line and primary human T-cells to evaluate the inhibitory activity of this compound.

This compound: Mechanism of Action and Potency

This compound is a highly selective inhibitor of ITK. Its mechanism of action in the context of T-cell signaling is the direct inhibition of ITK's kinase activity. This prevents the phosphorylation and activation of its key substrate, PLCγ1. The inhibition of PLCγ1 activity directly impacts the downstream signaling events that lead to calcium mobilization.

ParameterValueCell LineReference
ITK Ki 0.09 nM-[1]
PLC-γ Phosphorylation IC50 4 nMJurkat[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the T-cell receptor signaling pathway leading to calcium flux and the experimental workflow for assessing the inhibitory effect of this compound.

TCR_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Stimulation (anti-CD3) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates GNE4997 This compound GNE4997->ITK Inhibits PIP2 PIP2 PLCg1->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) [Ca2+] stores IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release SOCE Store-Operated Ca2+ Entry (SOCE) Ca_release->SOCE Triggers Ca_influx Ca2+ Influx SOCE->Ca_influx Downstream Downstream Signaling (NFAT, NF-κB activation) Ca_influx->Downstream

TCR Signaling Pathway and this compound Inhibition.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading & Incubation cluster_acquisition Flow Cytometry Analysis cluster_analysis Data Analysis Harvest 1. Harvest T-cells (Jurkat or Primary) Wash1 2. Wash cells Harvest->Wash1 Resuspend1 3. Resuspend in buffer Wash1->Resuspend1 Load_dye 4. Load with Calcium Indicator Dye (e.g., Indo-1 AM or Fluo-4 AM) Resuspend1->Load_dye Incubate_GNE 5. Incubate with this compound (or vehicle control) Load_dye->Incubate_GNE Equilibrate 6. Equilibrate at 37°C Incubate_GNE->Equilibrate Baseline 7. Acquire Baseline Fluorescence Equilibrate->Baseline Stimulate 8. Stimulate with anti-CD3 Ab Baseline->Stimulate Acquire_response 9. Acquire Post-Stimulation Fluorescence Stimulate->Acquire_response Gate 10. Gate on Live, Single Cells Acquire_response->Gate Ratio 11. Calculate Fluorescence Ratio (e.g., Indo-1 bound/unbound) Gate->Ratio Plot 12. Plot Ratio vs. Time Ratio->Plot Quantify 13. Quantify Inhibition (e.g., Peak height, Area Under Curve) Plot->Quantify

Experimental Workflow for Calcium Flux Assay.

Experimental Protocols

Protocol 1: Calcium Flux Assay in Jurkat T-cells using Indo-1 AM

Materials:

  • Jurkat T-cells (e.g., Clone E6-1)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Indo-1 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • DMSO (vehicle control)

  • Anti-human CD3 antibody (e.g., clone OKT3)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer equipped with a UV laser and appropriate filters for Indo-1 detection (e.g., 405 nm and 510 nm emission)

Procedure:

  • Cell Preparation:

    • Culture Jurkat T-cells in RPMI 1640 with 10% FBS to a density of 0.5-1 x 10^6 cells/mL.

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with HBSS.

    • Resuspend the cells in HBSS at a concentration of 1-2 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a 1 mg/mL stock solution of Indo-1 AM in DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • To the cell suspension, add Indo-1 AM to a final concentration of 1-5 µM and Pluronic F-127 to a final concentration of 0.02%. The optimal concentration of Indo-1 AM should be determined empirically for your specific cell type and instrument.

    • Incubate the cells for 30-45 minutes at 37°C in the dark, with gentle mixing every 15 minutes.

  • Washing and Incubation with this compound:

    • After incubation, wash the cells twice with warm (37°C) HBSS to remove extracellular dye.

    • Resuspend the cells in warm HBSS at 1 x 10^6 cells/mL.

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control to the respective tubes.

    • Incubate for 15-30 minutes at 37°C.

  • Flow Cytometry Acquisition:

    • Equilibrate the samples at 37°C for at least 5 minutes before acquisition.

    • Set up the flow cytometer to measure the fluorescence of Indo-1 (calcium-bound at ~405 nm and calcium-free at ~510 nm) over time.

    • Acquire a stable baseline reading for approximately 30-60 seconds.

    • Pause the acquisition, add the anti-CD3 antibody (final concentration 1-10 µg/mL), and immediately resume acquisition.

    • Continue acquiring data for 5-10 minutes to capture the full calcium flux response.

    • For a positive control, add ionomycin (1 µM final concentration) at the end of the run to confirm dye loading and cell viability.

    • For a negative control, pre-incubate cells with EGTA (3 mM final concentration) to chelate extracellular calcium.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Calculate the ratio of calcium-bound Indo-1 to calcium-free Indo-1 fluorescence for each time point.

    • Plot the fluorescence ratio versus time to visualize the calcium flux kinetics.

    • Quantify the inhibition by this compound by measuring the peak fluorescence ratio or the area under the curve (AUC) for each concentration.

    • Calculate the IC50 value for this compound's inhibition of calcium flux.

Protocol 2: Calcium Flux Assay in Primary Human T-cells using Fluo-4 AM

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (e.g., negative selection)

  • RPMI 1640 medium with 10% human AB serum

  • Fluo-4 AM

  • Probenecid

  • This compound

  • DMSO

  • Anti-human CD3 and anti-human CD28 antibodies

  • Flow cytometer with a 488 nm laser and a standard FITC emission filter (~525 nm)

Procedure:

  • Primary T-cell Isolation and Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate T-cells from PBMCs using a negative selection T-cell isolation kit according to the manufacturer's instructions.

    • Resuspend the purified T-cells in RPMI 1640 with 10% human AB serum.

  • Dye Loading:

    • Prepare a loading buffer consisting of HBSS with 20 mM HEPES and 2.5 mM probenecid.

    • Wash the T-cells once with the loading buffer.

    • Resuspend the cells in loading buffer at 1-2 x 10^6 cells/mL.

    • Add Fluo-4 AM to a final concentration of 1-4 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing and Incubation with this compound:

    • Wash the cells once with loading buffer to remove excess dye.

    • Resuspend the cells in loading buffer at 1 x 10^6 cells/mL.

    • Aliquot cells into flow cytometry tubes and add this compound or DMSO as described in Protocol 1.

    • Incubate for 15-30 minutes at 37°C.

  • Flow Cytometry Acquisition:

    • Equilibrate the samples at 37°C.

    • Acquire a stable baseline of Fluo-4 fluorescence for 30-60 seconds.

    • Add a pre-warmed solution of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate the cells.

    • Continue acquiring data for 5-10 minutes.

  • Data Analysis:

    • Gate on the live, single T-cell population.

    • Plot the mean fluorescence intensity (MFI) of Fluo-4 over time.

    • Normalize the data by dividing the MFI at each time point by the baseline MFI to represent the fold change in intracellular calcium.

    • Quantify the inhibitory effect of this compound by comparing the peak fold change or the AUC between treated and untreated cells.

    • Determine the IC50 value for this compound.

Expected Results and Data Interpretation

Treatment of T-cells with this compound is expected to result in a dose-dependent inhibition of TCR-induced calcium flux. In the absence of specific experimental data for this compound's effect on calcium flux, the following table presents hypothetical, yet representative, quantitative data that would be expected from such an experiment, based on its known potency against PLC-γ phosphorylation.

This compound ConcentrationPeak Calcium Flux (Normalized to Vehicle Control)Area Under the Curve (AUC) (Normalized to Vehicle Control)
0 nM (Vehicle) 1.001.00
0.1 nM 0.950.96
1 nM 0.750.78
10 nM 0.300.35
100 nM 0.050.08
1 µM < 0.01< 0.01

A successful experiment will show a robust calcium flux in the vehicle-treated, stimulated cells, and a clear, dose-dependent reduction in both the peak and duration of the calcium signal in the this compound-treated cells. The positive control (ionomycin) should elicit a strong calcium influx in all samples, confirming cell viability and proper dye loading. The negative control (unstimulated or EGTA-treated) should show no significant increase in fluorescence, establishing the baseline.

Conclusion

Calcium flux assays are a robust and sensitive method for characterizing the cellular activity of ITK inhibitors like this compound. The protocols provided herein offer a detailed guide for performing these assays in both cell lines and primary T-cells. By quantifying the inhibition of TCR-mediated calcium mobilization, researchers can effectively determine the potency of this compound and gain valuable insights into its mechanism of action in a physiologically relevant context. This information is crucial for the preclinical and clinical development of ITK inhibitors for the treatment of T-cell-mediated diseases.

References

Troubleshooting & Optimization

Technical Support Center: Improving GNE-4997 Aqueous Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of GNE-4997 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor signaling pathway.[1][2][3] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can hinder its bioavailability and lead to challenges in developing consistent and effective formulations for in vivo experiments.

Q2: What are the known physicochemical properties of this compound?

A2: Publicly available data on the physicochemical properties of this compound is limited. However, based on its chemical structure, some properties have been calculated and reported:

PropertyValueSource
Molecular Weight 515.58 g/mol [4][5][6]
Chemical Formula C25H27F2N5O3S[4][5][6]
XLogP 4.98[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 6[4]
Rotatable Bonds 6[4]
Topological Polar Surface Area 118.12 Ų[4]

The high XLogP value suggests high lipophilicity, which is consistent with its poor aqueous solubility. The presence of nitrogen-containing heterocyclic rings suggests that this compound is likely a weakly basic compound.

Q3: In which solvents is this compound known to be soluble?

A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is very low.

Q4: What is the mechanism of action of this compound?

A4: this compound targets and inhibits the Interleukin-2-inducible T-cell kinase (ITK). ITK is a critical component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates phospholipase C-gamma 1 (PLCγ1), leading to the generation of second messengers that ultimately result in T-cell activation, proliferation, and cytokine release. By inhibiting ITK, this compound can modulate T-cell mediated immune responses.

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 ITK ITK Activation LAT_SLP76->ITK PLCG1 PLCγ1 Phosphorylation ITK->PLCG1 PIP2 PIP2 Hydrolysis PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Release NFAT->T_Cell_Activation NFkB NF-κB Activation PKC->NFkB NFkB->T_Cell_Activation GNE4997 This compound GNE4997->ITK

Caption: Simplified ITK Signaling Pathway showing the inhibitory action of this compound.

Troubleshooting Guide for Improving this compound Aqueous Solubility

This guide provides a systematic approach to improving the aqueous solubility of this compound for in vivo studies. It includes a suggested experimental workflow, hypothetical data for illustrative purposes, and detailed experimental protocols.

Experimental Workflow

The following workflow is recommended for systematically evaluating and optimizing the formulation of this compound.

Caption: Experimental workflow for this compound formulation development.

Tier 1: Initial Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of commonly used solvents.

Experimental Protocol:

  • Weigh 1-2 mg of this compound into a series of small glass vials.

  • Add a known volume (e.g., 100 µL) of the test solvent to each vial.

  • Vortex the vials for 1-2 minutes and then place them on a shaker at room temperature for 24 hours.

  • Visually inspect for undissolved material.

  • If the compound has dissolved, add another 1-2 mg and repeat the process until saturation is reached.

  • Quantify the concentration in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Hypothetical Data:

SolventEstimated Solubility (mg/mL)Observations
Water< 0.001Insoluble
PBS (pH 7.4)< 0.001Insoluble
DMSO> 50Freely Soluble
Ethanol~ 1.0Sparingly Soluble
Propylene Glycol (PG)~ 2.5Slightly Soluble
PEG 400~ 5.0Soluble
Tier 2: pH-Dependent Solubility

Objective: To assess the effect of pH on the solubility of this compound, which is important for weakly basic or acidic compounds.

Experimental Protocol:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess of this compound to each buffer.

  • Equilibrate the samples on a shaker for 24-48 hours.

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of this compound in the filtrate by a validated analytical method.

Hypothetical Data:

pHEstimated Solubility (µg/mL)Interpretation
2.050Increased solubility at low pH, suggesting a basic nature.
4.015
6.01.5
7.4< 1.0Very low solubility at neutral pH.
9.0< 1.0
Tier 3 & 4: Co-solvent and Surfactant-based Formulations

Objective: To develop a simple and stable formulation for in vivo studies using co-solvents and surfactants.

Experimental Protocol:

  • Prepare various vehicle compositions as outlined in the table below.

  • Add an excess of this compound to each vehicle.

  • Equilibrate the samples for 24 hours.

  • Visually inspect for clarity and precipitation.

  • Quantify the solubility in the clear supernatant.

  • For promising formulations, assess stability upon dilution with aqueous media (e.g., saline or PBS) to mimic conditions upon injection.

Hypothetical Data:

Formulation VehicleThis compound Solubility (mg/mL)Stability upon 10x Dilution in PBS
10% DMSO in Saline0.1Precipitation
10% DMSO, 40% PEG 400, 50% Saline1.5Stable for > 2 hours
5% DMSO, 20% Solutol HS 15, 75% Water2.0Stable for > 4 hours
10% Ethanol, 30% PG, 60% Water0.8Precipitation
5% Cremophor EL in Saline0.5Stable for > 1 hour
Tier 5: Cyclodextrin Complexation

Objective: To evaluate the potential of cyclodextrins to enhance the aqueous solubility of this compound through inclusion complex formation.

Experimental Protocol:

  • Prepare aqueous solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at different concentrations.

  • Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate the samples for 48-72 hours.

  • Filter and analyze the supernatant for this compound concentration.

Hypothetical Data:

CyclodextrinConcentration (% w/v)This compound Solubility (mg/mL)
HP-β-CD100.5
HP-β-CD201.2
SBE-β-CD100.8
SBE-β-CD202.5
Troubleshooting Logic

If you encounter issues with your this compound formulation, use the following decision tree to guide your troubleshooting efforts.

troubleshooting_logic start Problem: this compound Formulation is not suitable for in vivo study precipitation Is there precipitation upon preparation or dilution? start->precipitation low_solubility Is the maximum achievable concentration too low? start->low_solubility toxicity Is there in vivo toxicity associated with the vehicle? start->toxicity increase_cosolvent Increase co-solvent/surfactant concentration precipitation->increase_cosolvent Yes change_vehicle Try a different vehicle (e.g., cyclodextrin-based) precipitation->change_vehicle Yes ph_adjustment Adjust pH of the formulation (if compatible with in vivo use) precipitation->ph_adjustment Yes low_solubility->increase_cosolvent Yes low_solubility->change_vehicle Yes reduce_cosolvent Reduce the concentration of toxic excipients (e.g., DMSO) toxicity->reduce_cosolvent Yes alternative_route Consider an alternative route of administration toxicity->alternative_route Yes success Proceed with in vivo study increase_cosolvent->success change_vehicle->success ph_adjustment->success reduce_cosolvent->success alternative_route->success

References

GNE-4997 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of GNE-4997. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (lyophilized) form of this compound?

For optimal stability, the solid form of this compound should be stored under specific conditions depending on the duration of storage. It is recommended to keep the compound desiccated and protected from light.[1][2]

Q2: What are the recommended storage conditions for this compound in solution?

Once this compound is dissolved, it is crucial to store the stock solutions properly to maintain their potency. The general recommendation is to store solutions at -20°C.[2][3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]

Q3: How long is this compound stable under the recommended storage conditions?

The stability of this compound depends on its form (solid or in solution) and the storage temperature. The lyophilized solid is stable for a significantly longer period than when in solution.

Q4: Is this compound sensitive to light?

Yes, it is recommended to store this compound in the dark, suggesting potential light sensitivity.[1]

Q5: How is this compound shipped, and is it stable during transit?

This compound is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable for a few weeks during ordinary shipping and customs processing.[1]

Storage Condition Summary

FormStorage ConditionDurationStability
Solid (Lyophilized) 0 - 4°C, Dry, DarkShort-term (days to weeks)Stable[1]
-20°C, Dry, DarkLong-term (months to years)Stable (>2 years)[1]
-20°C, Desiccated36 monthsStable[2]
In Solution -20°CUp to 1 monthUse within this period to prevent loss of potency[2]

Troubleshooting Guide

Issue: I am seeing unexpected or inconsistent results in my experiments.

This could be related to the stability and handling of this compound. Follow this troubleshooting workflow:

GNE4997_Troubleshooting This compound Troubleshooting Workflow A Unexpected Experimental Results B Check this compound Handling & Storage A->B C Was the compound stored correctly? (Solid vs. Solution) B->C D Review solid storage conditions: - Temperature (-20°C for long term) - Protected from light? - Kept dry? C->D Solid E Review solution storage conditions: - Stored at -20°C? - Aliquoted to avoid freeze-thaw? - Used within 1 month? C->E Solution F Was the correct solvent used? (e.g., DMSO) D->F E->F G Soluble in DMSO, not in water. F->G Yes H Consider obtaining a fresh stock of this compound F->H No G->H No I Issue likely not with this compound stability. Investigate other experimental parameters. G->I Yes GNE4997_Storage_Decision_Tree This compound Storage Decision Tree Start Start: You have received this compound Q1 Is the this compound in solid form or dissolved in a solvent? Start->Q1 Solid Solid Form Q1->Solid Solid Solution In Solution Q1->Solution Solution Q2 What is the intended storage duration? Solid->Q2 SolutionStorage Store at -20°C. Aliquot to avoid freeze-thaw cycles. Use within 1 month. Solution->SolutionStorage ShortTerm Store at 0-4°C, dry and dark. Q2->ShortTerm Short-term (days to weeks) LongTerm Store at -20°C, dry and dark. Q2->LongTerm Long-term (months to years)

References

GNE-4997 Dissolution in DMSO: A Technical Guide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving GNE-4997 in DMSO for use in cell culture experiments. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure successful experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2] this compound is soluble in DMSO.[2]

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, allow the vial of this compound powder to reach room temperature before opening. Add the calculated volume of anhydrous, sterile DMSO to the vial to achieve the desired concentration. Ensure the powder is completely dissolved by vortexing or sonicating.[3] For example, to make a 10 mM stock solution, you would add the appropriate volume of DMSO to the solid compound based on its molecular weight (515.58 g/mol ).

Q3: What is the maximum recommended stock solution concentration for this compound in DMSO?

A3: this compound has a reported solubility of 10 mM in DMSO.[4] It is advisable to prepare stock solutions at or below this concentration to ensure complete dissolution.

Q4: How should I store the this compound powder and my DMSO stock solution?

A4: The solid powder should be stored at -20°C for long-term stability.[2][5] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]

Q5: How do I prepare the final working solution for my cell culture experiment?

A5: The working solution is prepared by diluting the DMSO stock solution into your complete cell culture medium.[1] It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.[3] To avoid shocking the cells, ensure the final concentration of DMSO in the culture medium is minimal.

Q6: What is the maximum concentration of DMSO that my cells can tolerate?

A6: Most cell lines can tolerate a final DMSO concentration of up to 0.1% (v/v) without significant cytotoxic effects. However, the optimal concentration can vary between cell lines. It is best practice to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[3]

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder is not fully dissolving in DMSO. Insufficient mixing or compound characteristics.Use a vortex mixer or a sonication bath for a few minutes to aid dissolution.[3] Gentle warming of the solution to no higher than 50°C can also help, but avoid excessive heat to prevent degradation.[1][3] Ensure your DMSO is anhydrous, as absorbed moisture can affect solubility.[1]
The compound precipitates when I add the DMSO stock to my cell culture medium. The compound is not soluble in the aqueous medium at that concentration.This is common for liposoluble compounds.[1] Try making further serial dilutions of your stock in DMSO before adding it to the aqueous medium. When adding the DMSO stock to the medium, do it slowly while gently agitating or swirling to ensure rapid and even distribution.[3] Ultrasonication of the final working solution may also help dissolve any precipitate.[1]
I'm observing toxicity or unexpected effects in my cell culture. The final DMSO concentration is too high.Ensure the final concentration of DMSO in your cell culture is at or below 0.1%.[3] Always run a vehicle control (cells treated with medium containing the same final DMSO concentration) to differentiate the effects of the compound from the effects of the solvent.[3]

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight 515.58 g/mol [2][4][5]
Solubility in DMSO 10 mM[4]
Recommended Stock Solution Conc. 10 mM[4]
Recommended Final DMSO Conc. ≤ 0.1% (v/v)[3]
Storage (Solid Powder) -20°C (long-term)[2][5]
Storage (DMSO Stock Solution) -20°C or -80°C (in aliquots)[3]

Experimental Protocol: Preparing this compound Solutions

Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequently prepare a 1 µM working solution in cell culture medium.

Materials:

  • This compound solid powder (MW: 515.58 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Protocol for Preparing 10 mM Stock Solution:

  • Equilibrate: Allow the vial containing this compound powder to warm to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 515.58 g/mol )) * 1,000,000 µL/L = 194 µL

  • Dissolution: Aseptically add 194 µL of sterile DMSO to the vial containing 1 mg of this compound.

  • Mixing: Recap the vial and vortex thoroughly until the powder is completely dissolved. If needed, place the vial in a sonication bath for a few minutes.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3]

Protocol for Preparing 1 µM Working Solution:

  • Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: To prepare a 1 µM working solution, you will typically perform a 1:10,000 dilution of your 10 mM stock. For a final volume of 10 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution.

  • Mixing: Add the 1 µL of the 10 mM stock solution directly to the 10 mL of pre-warmed complete cell culture medium. Immediately and gently swirl the medium to ensure the compound is evenly distributed and to prevent precipitation.[3]

  • Application: The working solution is now ready to be added to your cell cultures.

Workflow for this compound Solution Preparation

GNE4997_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation cluster_control Important Considerations start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate add_dmso Add calculated volume of sterile DMSO equilibrate->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw_stock Thaw one aliquot of stock solution store_stock->thaw_stock For Experiment add_to_media Add stock to pre-warmed cell culture medium (e.g., 1:10,000 dilution) thaw_stock->add_to_media mix_gently Mix immediately by swirling add_to_media->mix_gently ready Working solution ready for use mix_gently->ready vehicle_control Always include a vehicle control (DMSO only) final_conc Ensure final DMSO concentration is ≤ 0.1%

Caption: Workflow for preparing this compound stock and working solutions.

References

Identifying and minimizing GNE-4997 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound and to provide guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to be a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), with a Ki of 0.09 nM.[1][2][3] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling, making it a target for autoimmune diseases and certain cancers.[2][4]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by inhibiting the kinase activity of ITK. This, in turn, blocks downstream signaling events initiated by T-cell receptor activation. For instance, this compound has been shown to inhibit the phosphorylation of Phospholipase C-gamma (PLC-γ) in Jurkat cells with an IC50 of 4 nM.[1][2]

Q3: What is known about the off-target profile of this compound?

Q4: What are the potential consequences of off-target effects?

A4: Off-target effects can lead to a variety of issues in experimental settings, including unexpected or paradoxical cellular phenotypes, toxicity, and misinterpretation of results.[7] For example, inhibition of other Tec family kinases could impact B-cell signaling (BTK) or other hematopoietic cell functions, leading to complex immunological phenotypes.[5]

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Performing a dose-response experiment is essential to identify the optimal concentration that inhibits ITK without engaging off-targets. Additionally, using a structurally unrelated ITK inhibitor as a control can help confirm that the observed phenotype is due to on-target ITK inhibition.

Troubleshooting Guide

This section provides guidance on specific issues that may arise during experiments with this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected or paradoxical cellular phenotype (e.g., activation of a pathway, unexpected cell death) Off-target inhibition: this compound may be inhibiting other kinases, such as other members of the Tec family (BTK, Tec, RLK, BMX), leading to unforeseen biological consequences.[5][6][7]1. Perform a dose-response curve: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for ITK inhibition. 2. Use a structurally unrelated ITK inhibitor: If a different ITK inhibitor does not produce the same phenotype, it is likely an off-target effect of this compound. 3. Conduct a rescue experiment: Overexpress a this compound-resistant mutant of ITK (if available) to see if the phenotype is rescued. 4. Profile against related kinases: Test the activity of this compound against other Tec family kinases in biochemical or cellular assays.
Inconsistent results between experiments Compound stability or solubility issues: this compound may be degrading or precipitating in your experimental media.1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Check for precipitation: Visually inspect your media for any signs of compound precipitation, especially at higher concentrations. 3. Assess compound stability: Use analytical methods like HPLC to determine the stability of this compound in your specific experimental conditions over time.
Lack of expected phenotype despite confirmed ITK inhibition Redundancy in signaling pathways: Other kinases, such as RLK, may compensate for the loss of ITK activity in certain cell types or signaling contexts.[8] Cellular context dependency: The role of ITK can vary between different T-cell subsets and activation conditions.1. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to ITK in your cells. 2. Investigate pathway redundancy: Use siRNA or a dual inhibitor to block the activity of potentially redundant kinases (e.g., RLK). 3. Characterize your cellular model: Ensure that ITK plays a non-redundant role in the specific signaling pathway and cell type you are studying.
Discrepancy between biochemical and cellular assay results Poor cell permeability: this compound may not be efficiently entering the cells. Active efflux: The compound may be actively transported out of the cells by efflux pumps.1. Assess cell permeability: Use analytical methods to measure the intracellular concentration of this compound. 2. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine if active transport is a factor.

Quantitative Data

While a comprehensive public kinase selectivity profile for this compound is not available, the following table illustrates how such data would be presented. Researchers are encouraged to generate similar data for their specific experimental systems.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. ITK
ITK (On-Target) 0.5 1
BTK50100
TEC75150
RLK100200
BMX250500
EGFR>1000>2000
SRC>1000>2000
LCK>1000>2000

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm the binding of this compound to its target protein, ITK, in a cellular context.

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble ITK in each sample by Western blotting using an ITK-specific antibody.

  • Data Analysis: Plot the amount of soluble ITK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinobeads Assay for Off-Target Profiling

This chemical proteomics approach helps to identify the cellular targets and off-targets of this compound.

  • Lysate Preparation: Prepare a native cell lysate from your experimental cell line to preserve kinase activity.

  • Compound Incubation: Incubate the lysate with a range of concentrations of this compound or a vehicle control.

  • Affinity Purification: Add broad-spectrum kinase inhibitor-coated beads (Kinobeads) to the lysate and incubate to allow the binding of kinases that are not inhibited by this compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the amount of each kinase pulled down in the this compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down indicates that it is a target or off-target of this compound.

Visualizations

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation (Activation) PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Ca_Flux->Transcription_Factors Activation PKC->Transcription_Factors Activation Gene_Expression Gene Expression (Cytokines, etc.) Transcription_Factors->Gene_Expression GNE4997 This compound GNE4997->ITK Off_Target_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Compare Phenotype Potency to On-Target IC50 Dose_Response->Compare_Potency On_Target Likely On-Target Effect Compare_Potency->On_Target Similar Off_Target Potential Off-Target Effect Compare_Potency->Off_Target Discrepant Unrelated_Inhibitor Use Structurally Unrelated Inhibitor of the Same Target Off_Target->Unrelated_Inhibitor Phenotype_Reproduced Phenotype Reproduced? Unrelated_Inhibitor->Phenotype_Reproduced Confirm_On_Target Confirms On-Target Effect Phenotype_Reproduced->Confirm_On_Target Yes Confirm_Off_Target Suggests Off-Target Effect of Original Compound Phenotype_Reproduced->Confirm_Off_Target No Kinome_Scan Perform Kinome Scan (e.g., Kinobeads) Confirm_Off_Target->Kinome_Scan Identify_Off_Targets Identify Specific Off-Targets Kinome_Scan->Identify_Off_Targets Troubleshooting_Logic Problem Problem: Inconsistent or Unexpected Results Check_Compound Check Compound Integrity (Solubility, Stability) Problem->Check_Compound Issue_Resolved1 Issue Resolved? Check_Compound->Issue_Resolved1 Yes1 Yes Issue_Resolved1->Yes1 Yes No1 No Issue_Resolved1->No1 No Confirm_Target_Engagement Confirm On-Target Engagement (CETSA) No1->Confirm_Target_Engagement Target_Engaged Target Engaged? Confirm_Target_Engagement->Target_Engaged No2 No: Permeability/Efflux Issue Target_Engaged->No2 No Yes2 Yes Target_Engaged->Yes2 Yes Investigate_Off_Target Investigate Off-Target Effects (See Workflow) Yes2->Investigate_Off_Target Investigate_Redundancy Investigate Pathway Redundancy Yes2->Investigate_Redundancy

References

Optimizing GNE-4997 concentration for maximum ITK inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GNE-4997, a potent and selective ITK inhibitor. Our goal is to facilitate the optimization of this compound concentration to achieve maximum Interleukin-2-inducible T-cell kinase (ITK) inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[3] Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLC-γ1).[1][2] This phosphorylation event is a key step in T-cell activation. This compound exerts its inhibitory effect by binding to ITK with high affinity, thereby preventing the phosphorylation of PLC-γ1 and ultimately dampening T-cell activation.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: Based on available data, this compound has a binding affinity (Ki) of 0.09 nM for ITK and an IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells.[1][2] Therefore, a good starting point for your experiments would be a concentration range of 0.1 nM to 100 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[4] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in DMSO at working concentrations should be monitored, as prolonged storage in solution may affect its potency.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is a selective ITK inhibitor, like all kinase inhibitors, it has the potential for off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to assess any potential off-target effects. This can include using a structurally related but inactive compound, or testing the effect of this compound in a cell line that does not express ITK.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on publicly available information.

ParameterValueCell LineAssayReference
Ki (ITK) 0.09 nM-Biochemical Assay[1][2]
IC50 (PLC-γ phosphorylation) 4 nMJurkatCellular Assay[1][2]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for ITK Inhibition via Western Blotting for Phospho-PLC-γ1

This protocol describes a method to determine the optimal concentration of this compound by measuring the inhibition of T-cell receptor (TCR)-induced phosphorylation of PLC-γ1 in Jurkat cells.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Anti-CD3 antibody (clone OKT3)

  • Phosphatase inhibitor cocktail

  • Protease inhibitor cocktail

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-PLC-γ1 (Tyr783)

    • Rabbit anti-PLC-γ1 (total)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.

    • Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

    • Prepare a serial dilution of this compound in culture medium (e.g., 0.1, 1, 10, 100 nM). Include a DMSO vehicle control.

    • Pre-treat the cells with the different concentrations of this compound or DMSO for 1 hour at 37°C.

  • TCR Stimulation:

    • Stimulate the cells by adding anti-CD3 antibody (OKT3) to a final concentration of 2 µg/mL for 10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total PLC-γ1 and β-actin.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phospho-PLC-γ1 to total PLC-γ1 for each condition.

    • Plot the percentage of inhibition of PLC-γ1 phosphorylation as a function of this compound concentration to determine the IC50.

Visualizations

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition pPLCg1 p-PLC-γ1 Downstream Downstream Signaling (Ca2+ flux, NFAT activation) pPLCg1->Downstream Activation

Caption: ITK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation & Lysis cluster_analysis Analysis Culture Culture Jurkat Cells Treat Pre-treat with this compound (Dose-Response) Culture->Treat Stimulate Stimulate with anti-CD3 Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify WB Western Blot for p-PLC-γ1 & Total PLC-γ1 Quantify->WB Analyze Densitometry Analysis WB->Analyze IC50 Determine IC50 Analyze->IC50

Caption: Experimental workflow for determining the optimal this compound concentration.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Cause1 Low this compound Concentration Problem->Cause1 Cause2 Suboptimal Stimulation Problem->Cause2 Cause3 Inefficient Lysis Problem->Cause3 Cause4 Poor Antibody Performance Problem->Cause4 Sol1 Increase this compound Conc. Cause1->Sol1 Sol2 Optimize anti-CD3 Conc. & Time Cause2->Sol2 Sol3 Use Fresh Lysis Buffer with Inhibitors Cause3->Sol3 Sol4 Validate Antibody Specificity & Titer Cause4->Sol4

Caption: Troubleshooting logic for suboptimal ITK inhibition results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak inhibition of PLC-γ1 phosphorylation Ineffective this compound concentration: The concentration of this compound used may be too low to effectively inhibit ITK.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 1 µM).
Degraded this compound: The compound may have degraded due to improper storage or handling.Use a fresh stock of this compound. Ensure proper storage at -20°C (solid) or -80°C (in DMSO) and avoid multiple freeze-thaw cycles.
High background in Western blot Non-specific antibody binding: The primary or secondary antibodies may be cross-reacting with other proteins.Optimize antibody concentrations. Increase the number and duration of wash steps. Use a different blocking buffer (e.g., 5% BSA in TBST instead of milk, as milk contains casein which can be phosphorylated).
Contamination: Contamination in reagents or samples.Use fresh, high-purity reagents. Ensure proper aseptic technique during cell culture.
Inconsistent results between experiments Variability in cell health and density: Differences in cell confluency or passage number can affect signaling responses.Use cells within a consistent passage number range and ensure similar cell densities at the time of the experiment.
Variability in stimulation: Inconsistent timing or concentration of the anti-CD3 antibody.Ensure precise timing and consistent concentration of the stimulating antibody.
Unexpected cell toxicity High concentration of this compound or DMSO: High concentrations of the inhibitor or the solvent can be toxic to cells.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound and DMSO. Use the lowest effective, non-toxic concentration.
Off-target effects: this compound may be affecting other kinases essential for cell survival.Test the inhibitor in a cell line that does not express ITK to assess off-target toxicity.

References

GNE-4997 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Issue 1: Inconsistent or lower than expected potency (IC50 variability).

  • Question: My IC50 value for this compound is higher than the reported 4 nM in Jurkat cells, or varies between experiments. What could be the cause?

  • Answer: Several factors can contribute to IC50 variability. Refer to the following troubleshooting steps:

    • Compound Stability and Handling: this compound, like many small molecule inhibitors, can be sensitive to storage conditions. Improper handling can lead to degradation and loss of potency.

      • Recommendation: Prepare small aliquots of your this compound stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or lower.[1] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[1] For working solutions, it is recommended to use them within one month when stored at -20°C.[1]

    • Solubility Issues: Poor aqueous solubility of this compound could lead to precipitation in your cell culture media, reducing the effective concentration.

      • Recommendation: Ensure complete solubilization of the this compound stock in DMSO before diluting it into your aqueous experimental buffer or media. Visually inspect for any precipitation after dilution. Consider using a carrier solvent or a different formulation if solubility issues persist.

    • Cell Health and Density: The physiological state of your cells can significantly impact experimental outcomes.

      • Recommendation: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all experiments. Over-confluent or unhealthy cells can exhibit altered signaling pathways and drug sensitivity.

    • Assay Conditions: Variations in assay parameters can lead to inconsistent results.

      • Recommendation: Standardize all assay conditions, including incubation times, temperature, and reagent concentrations. Ensure that the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

Issue 2: No observable inhibition of PLC-γ1 phosphorylation.

  • Question: I am not observing the expected decrease in Phospho-PLC-γ1 levels after treating my cells with this compound in a Western blot experiment. What should I do?

  • Answer: This issue can stem from several factors, from the experimental setup to the reagents used.

    • Suboptimal Cell Stimulation: ITK-mediated phosphorylation of PLC-γ1 is dependent on T-cell receptor (TCR) stimulation.

      • Recommendation: Ensure you are using an appropriate and consistent method for TCR stimulation. Common methods for Jurkat cells include treatment with anti-CD3 and anti-CD28 antibodies or with phytohemagglutinin (PHA). The timing and concentration of the stimulus are critical.

    • Timing of this compound Treatment and Cell Lysis: The kinetics of ITK inhibition and PLC-γ1 phosphorylation are important.

      • Recommendation: Optimize the pre-incubation time with this compound before cell stimulation. Also, optimize the time point for cell lysis after stimulation to capture the peak of PLC-γ1 phosphorylation.

    • Western Blotting Technique: Issues with the Western blot protocol can obscure the results.

      • Recommendation: Ensure efficient protein transfer and use appropriate blocking buffers. Use a validated primary antibody specific for Phospho-PLC-γ1 (e.g., at Tyr783) and a high-sensitivity ECL substrate. Always include a total PLC-γ1 loading control to confirm equal protein loading.

    • Compound Inactivity: As mentioned in Issue 1, improper storage can lead to compound degradation.

      • Recommendation: Use a fresh aliquot of this compound to rule out compound inactivity.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[2][3] ITK is a key enzyme in the T-cell receptor (TCR) signaling pathway.[3] Upon TCR activation, ITK phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).[2][3] this compound blocks this phosphorylation event, thereby inhibiting downstream signaling cascades, such as calcium mobilization and NFAT activation.

  • What are the key quantitative parameters for this compound? The following table summarizes the key in vitro potency data for this compound:

ParameterValueCell Line/SystemReference
Ki 0.09 nMPurified ITK enzyme[2][3]
IC50 4 nMPLC-γ phosphorylation in Jurkat cells[2][3]
  • Are there known off-target effects for this compound? this compound is described as a selective ITK inhibitor.[2][3] However, like all kinase inhibitors, the potential for off-target effects exists, particularly at higher concentrations. It is always recommended to perform dose-response experiments and, if necessary, test the effect of this compound on other related kinases to confirm its specificity in your experimental system.

  • What is the recommended storage and handling for this compound? For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months.[4] Stock solutions in a solvent like DMSO should also be stored at -20°C or -80°C. To maintain potency, it is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles.[1] When stored in solution at -20°C, it is recommended to use it within one month.[1]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells (e.g., Jurkat) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.

  • Treatment: Remove the old media and add the media containing the different concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blot for Phospho-PLC-γ1

This protocol is designed for Jurkat cells but can be adapted for other T-cell lines.

  • Cell Culture and Starvation: Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL. For some experiments, serum starvation for 2-4 hours prior to stimulation may be necessary to reduce basal signaling.

  • This compound Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • TCR Stimulation: Stimulate the T-cells by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Immediately after stimulation, pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Phospho-PLC-γ1 (Tyr783) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total PLC-γ1 as a loading control.

Visualizations

GNE_4997_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLC-γ1 pPLCg1 p-PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition Downstream Downstream Signaling pPLCg1->Downstream Activation Troubleshooting_Workflow Start Inconsistent/No Inhibition with this compound Check_Compound Check Compound Handling: - Fresh Aliquot? - Proper Storage? Start->Check_Compound Check_Solubility Verify Solubility: - Precipitate in Media? Start->Check_Solubility Check_Cells Assess Cell Health: - Logarithmic Growth? - Consistent Density? Start->Check_Cells Check_Assay Review Assay Protocol: - Standardized Conditions? - Appropriate Controls? Start->Check_Assay Result Consistent Results Check_Compound->Result Check_Solubility->Result Check_Cells->Result Optimize_Stimulation Optimize Cell Stimulation: - Agonist Concentration? - Stimulation Time? Check_Assay->Optimize_Stimulation Optimize_Timing Optimize Timings: - Pre-incubation Time? - Lysis Timepoint? Check_Assay->Optimize_Timing Validate_Western Validate Western Blot: - Antibody Specificity? - Loading Controls? Check_Assay->Validate_Western Optimize_Stimulation->Result Optimize_Timing->Result Validate_Western->Result

References

GNE-4997 Technical Support Center: A Guide to Assessing Cytotoxicity and Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing GNE-4997, a potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the accurate assessment of this compound's cytotoxic and antiproliferative effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), with a Ki of 0.09 nM.[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, this compound blocks downstream signaling events, including the phosphorylation of phospholipase C-gamma (PLC-γ), which ultimately modulates T-cell activation, proliferation, and cytokine release.[3]

Q2: Is this compound expected to be broadly cytotoxic to all cell lines?

A2: No. A key feature of this compound's design is the reduction of off-target antiproliferative effects and general cytotoxicity.[4][1] Its mechanism is targeted towards ITK, which is predominantly expressed in T-cells. Therefore, significant cytotoxicity is not expected in non-hematopoietic or ITK-negative cell lines. Any observed cytotoxicity in such cell lines at high concentrations may suggest off-target effects.

Q3: What is the reported potency of this compound in a cell-based assay?

A3: this compound has been shown to inhibit the phosphorylation of PLC-γ in Jurkat cells (a human T-lymphocyte cell line) with an IC50 of 4 nM following T-cell receptor stimulation.[4][1]

Q4: What are the recommended positive and negative controls for my experiments?

A4:

  • Positive Control (for ITK inhibition): A well-characterized, potent ITK inhibitor with a known mechanism of action can be used.

  • Positive Control (for cytotoxicity): A compound known to induce apoptosis or cell death in your chosen cell line, such as staurosporine or doxorubicin, is recommended to ensure the assay is performing correctly.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your this compound dilutions) is essential. For assessing specificity, an inactive structural analog of this compound, if available, would be ideal.

Data Presentation

While extensive public data on the direct antiproliferative IC50 values of this compound across a wide range of T-cell lines is limited, the available information on its potency and selectivity is summarized below. The design of this compound focused on minimizing broad antiproliferative effects.

ParameterValueCell LineAssay Type
Ki (ITK) 0.09 nM-Biochemical Assay
IC50 (PLC-γ phosphorylation) 4 nMJurkatCell-Based Assay

Researchers are encouraged to determine the specific antiproliferative IC50 in their T-cell lines of interest to establish a baseline for their experiments.

Troubleshooting Guide

Issue 1: High variability in cell viability or proliferation results between replicates.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before and during plating.

    • Calibrate pipettes regularly and use appropriate pipetting techniques.

    • To minimize the "edge effect," consider not using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

Issue 2: No significant effect on T-cell proliferation is observed even at high concentrations of this compound.

  • Possible Cause 1: The T-cells may not have been properly activated. ITK signaling is downstream of T-cell receptor (TCR) activation.

  • Troubleshooting Steps:

    • Confirm that your T-cell activation protocol (e.g., using anti-CD3/CD28 antibodies or mitogens like PHA) is working effectively. You can assess activation by measuring the upregulation of activation markers such as CD69 and CD25 via flow cytometry.

  • Possible Cause 2: The chosen proliferation assay is not sensitive enough.

  • Troubleshooting Steps:

    • Consider using a more sensitive proliferation assay, such as a dye dilution assay (e.g., CFSE or CellTrace™ Violet) analyzed by flow cytometry, which can provide more detailed information on cell division cycles.

  • Possible Cause 3: The specific T-cell line may have redundant signaling pathways that compensate for ITK inhibition.

  • Troubleshooting Steps:

    • Investigate the expression and role of other Tec family kinases, such as RLK (Resting Lymphocyte Kinase), in your cell line of interest.

Issue 3: Unexpected cytotoxicity is observed in non-T-cell lines.

  • Possible Cause: Potential off-target effects of this compound at high concentrations.

  • Troubleshooting Steps:

    • Perform a kinase selectivity screen to identify potential off-target kinases. While this compound is designed to be selective, cross-reactivity can occur at higher concentrations.[3]

    • Compare the cytotoxic IC50 in your non-T-cell line to the IC50 for ITK inhibition in a relevant T-cell line. A large window between these values suggests that the cytotoxicity is an off-target effect.

    • Lower the concentration of this compound to a range that is more specific for ITK inhibition.

Issue 4: Difficulty in distinguishing between specific antiproliferative effects and general cytotoxicity.

  • Possible Cause: The experimental endpoint does not differentiate between a cytostatic (inhibition of proliferation) and a cytotoxic (cell death) effect.

  • Troubleshooting Steps:

    • Employ assays that specifically measure apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.

    • Perform cell cycle analysis to determine if this compound induces cell cycle arrest at a specific phase.

    • Correlate the antiproliferative effects with the inhibition of downstream ITK signaling targets (e.g., PLC-γ phosphorylation) to confirm an on-target mechanism.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the antiproliferative effects of this compound on T-cells using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

  • T-cells (e.g., primary human T-cells, Jurkat cells)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • CFSE dye

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound

  • DMSO (vehicle control)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and count T-cells. Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of ice-cold complete RPMI medium to quench the staining reaction. Incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells and wash twice with complete RPMI medium to remove excess CFSE.

  • Cell Seeding: Resuspend the stained cells in complete RPMI medium and seed them into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (DMSO) in complete RPMI medium. Add the diluted compounds to the respective wells.

  • T-Cell Activation: Add T-cell activation reagents (e.g., pre-coated anti-CD3 and soluble anti-CD28 antibodies) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division. Quantify the percentage of proliferating cells and the proliferation index.

Protocol 2: Cytotoxicity Assay (Annexin V/PI Staining)

This protocol measures this compound-induced apoptosis and necrosis.

Materials:

  • T-cells

  • Complete RPMI-1640 medium

  • This compound

  • DMSO

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed T-cells in a multi-well plate and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualizations

ITK Signaling Pathway

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 ITK ITK Lck->ITK phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->ITK SLP76->ITK PI3K->ITK recruits to membrane PLCG1 PLC-γ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC/RasGRP Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation MAPK_pathway MAPK Pathway PKC_activation->MAPK_pathway GNE4997 This compound GNE4997->ITK

Caption: Simplified ITK signaling pathway downstream of TCR activation.

Experimental Workflow for Assessing Antiproliferative Effects

Experimental_Workflow start Start: T-cell Culture stain CFSE Staining start->stain seed Seed Cells in 96-well Plate stain->seed treat Treat with this compound (serial dilutions) & Controls seed->treat activate Activate T-cells (e.g., anti-CD3/CD28) treat->activate incubate Incubate (3-5 days) activate->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Determine IC50 for Proliferation Inhibition analyze->end

Caption: Workflow for T-cell proliferation assay using CFSE dye dilution.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic start Unexpected Cytotoxicity Observed is_t_cell Is the cell line a T-cell line? start->is_t_cell yes_t_cell Yes is_t_cell->yes_t_cell Yes no_t_cell No is_t_cell->no_t_cell No check_concentration Is the concentration within the expected range for ITK inhibition? yes_t_cell->check_concentration off_target Potential Off-Target Effect. - Perform kinase selectivity screen. - Lower concentration. no_t_cell->off_target yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No on_target Potential On-Target Cytotoxicity in a sensitive T-cell line. - Confirm with apoptosis assays. yes_conc->on_target no_conc->off_target

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Preventing GNE-4997 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-4997. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help prevent the degradation of this compound in solution and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is not soluble in water. For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound?

A2: this compound should be stored under the following conditions to ensure its stability:

  • Solid Form: Store lyophilized this compound at -20°C in a dry and dark environment. In this form, the chemical is stable for up to 36 months.

  • In Solution: Store this compound stock solutions at -20°C. It is recommended to use the solution within one month to prevent loss of potency. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific forced degradation studies for this compound are not publicly available, based on its chemical structure containing pyrazole and sulfone moieties, potential degradation pathways may include:

  • Hydrolysis: The amide and sulfone groups in this compound could be susceptible to hydrolysis, especially under acidic or basic conditions. The pH of your experimental medium can influence the rate of this degradation.

  • Oxidation: The sulfur atom in the sulfone group is in a high oxidation state but the molecule could still be susceptible to oxidative degradation under certain conditions.

  • Photodegradation: Pyrazole-containing compounds can be sensitive to light. Exposure to UV or even ambient light for extended periods may lead to the formation of degradation products. It is recommended to protect this compound solutions from light.

Q4: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

A4: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary causes include:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.

  • High Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of the compound in the medium.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to precipitate.

  • Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce solubility.

  • Improper pH: The pH of the medium can affect the solubility of the compound.

To prevent precipitation, please refer to the troubleshooting guide below.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Observation Possible Cause Troubleshooting Step Expected Outcome
Precipitate forms immediately upon adding this compound stock to media."Solvent Shock" due to rapid dilution.1. Prepare an intermediate dilution of the this compound stock in a small volume of serum-free media. 2. Gently vortex the intermediate dilution. 3. Add the intermediate dilution to the final volume of complete media.Gradual dilution prevents the compound from crashing out of solution.
Precipitate forms over time in the incubator.The final concentration exceeds the solubility limit in the media.1. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect. 2. Consider using a lower final concentration of this compound.Identification of the optimal, non-precipitating concentration for your experiment.
Precipitation is inconsistent between experiments.Variations in media preparation or handling.1. Ensure the pH of the cell culture medium is stable and within the optimal range (typically 7.2-7.4). 2. Pre-warm the media before adding the this compound solution. 3. Ensure complete dissolution of the lyophilized powder when preparing the stock solution.Consistent experimental conditions will lead to more reproducible results.

Troubleshooting Workflow for this compound Precipitation

GNE4997_Precipitation_Troubleshooting start Precipitation Observed check_dilution Was 'solvent shock' avoided by serial dilution? start->check_dilution check_concentration Is the final concentration too high? check_dilution->check_concentration Yes solution_serial_dilution Implement serial dilution protocol. check_dilution->solution_serial_dilution No check_media Is the cell culture media prepared correctly? check_concentration->check_media No solution_dose_response Perform dose-response to find optimal soluble concentration. check_concentration->solution_dose_response Yes solution_media_prep Verify media pH and preparation. check_media->solution_media_prep Yes contact_support If issue persists, contact technical support. check_media->contact_support No end_resolved Issue Resolved solution_serial_dilution->end_resolved solution_dose_response->end_resolved solution_media_prep->end_resolved

Caption: A decision tree to troubleshoot this compound precipitation.

Issue 2: Loss of this compound Activity in Solution

If you observe a decrease in the expected biological activity of this compound, it may be due to degradation.

Observation Possible Cause Troubleshooting Step Expected Outcome
Decreased activity over time with a stored stock solution.Degradation of this compound in solution.1. Prepare fresh stock solutions of this compound from lyophilized powder more frequently (e.g., every 2-4 weeks). 2. Ensure stock solutions are stored at -20°C and protected from light. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.Freshly prepared solutions should exhibit expected potency.
Inconsistent results between different batches of stock solution.Improper storage or handling of the lyophilized powder or stock solution.1. Store the lyophilized powder at -20°C in a desiccator. 2. Ensure the DMSO used for reconstitution is of high purity and anhydrous. 3. Visually inspect the stock solution for any signs of precipitation or color change before use.Consistent and reliable experimental outcomes.
Loss of activity after exposure to experimental conditions.Instability under specific experimental conditions (e.g., pH, light exposure).1. Minimize the exposure of this compound solutions to ambient light during experiments. 2. If your experimental buffer is outside the neutral pH range, consider performing a pilot stability study to assess the impact on this compound.Preservation of this compound activity throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the recommended procedure for preparing a stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulate matter is present.

  • Aliquot the stock solution into single-use, sterile, amber vials.

  • Store the aliquots at -20°C.

Quantitative Data for Stock Solution Preparation:

Desired Stock ConcentrationMass of this compound (MW: 515.58 g/mol )Volume of DMSO
1 mM1 mg1.94 mL
5 mM1 mg0.388 mL
10 mM1 mg0.194 mL
50 mM1 mg0.039 mL
Protocol 2: Assessment of this compound Stability in Experimental Media

This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Workflow for this compound Stability Assessment

GNE4997_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound solution in experimental media incubate Incubate under experimental conditions (e.g., 37°C, 5% CO2) prep_solution->incubate sampling Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sampling hplc_analysis Analyze samples by HPLC sampling->hplc_analysis quantify Quantify the peak area of the parent this compound peak hplc_analysis->quantify degradation Calculate the percentage of This compound remaining quantify->degradation

Caption: An experimental workflow for assessing this compound stability.

Signaling Pathway

This compound is an inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway. Inhibition of ITK blocks downstream signaling events that are crucial for T-cell activation and function.

Simplified ITK Signaling Pathway

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3_DAG IP3 and DAG PIP2->IP3_DAG Ca_PKC Ca2+ influx and PKC activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB Activation of NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression GNE4997 This compound GNE4997->ITK

Caption: this compound inhibits ITK, a critical node in TCR signaling.

Technical Support Center: Assessing the hERG Inhibition Potential of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the potential for novel kinase inhibitors to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. While GNE-4997, a potent and selective interleukin-2-inducible T-cell kinase (ITK) inhibitor, is used as a case study, the principles and methodologies described are broadly applicable to other kinase inhibitors.[1][2][3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is assessing hERG inhibition important for a kinase inhibitor like this compound?

A1: Inhibition of the hERG potassium channel can delay cardiac repolarization, leading to a prolonged QT interval.[8] This can increase the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[8][9] Many kinase inhibitors have been found to interact with the hERG channel, making early assessment of this potential liability a critical step in drug development to mitigate cardiotoxicity risks.[10][11]

Q2: What are the standard in vitro methods to evaluate hERG channel inhibition?

A2: The primary methods for assessing hERG inhibition are:

  • Manual and Automated Patch Clamp Electrophysiology: This is the gold standard for characterizing ion channel function and inhibition. It directly measures the flow of ions through the hERG channel in cells expressing the channel.[8]

  • Radioligand Binding Assays: These assays measure the displacement of a known radiolabeled hERG ligand by the test compound.[12]

  • Fluorometric Imaging Plate Reader (FLIPR) Assays: These are higher-throughput assays that use fluorescent dyes to measure changes in ion flux, such as thallium, as an indicator of channel activity.[12]

Q3: What are some common challenges encountered during hERG patch clamp experiments?

A3: Researchers may encounter several technical issues during patch clamp experiments, including:

  • Fragile cell membranes leading to poor seal formation.

  • High leak currents that obscure the hERG current.

  • Inability to form a high-resistance "gigaseal".

  • Diminished hERG current over the course of an experiment ("rundown").

  • Interference from endogenous transient outward currents in the expression system.[13]

Q4: How can I interpret the IC50 value for hERG inhibition for my compound?

A4: The IC50 value represents the concentration of a compound that inhibits 50% of the hERG channel activity. A lower IC50 value indicates greater potency for hERG inhibition. This value is often considered in the context of the therapeutic plasma concentration of the drug. A large margin between the hERG IC50 and the efficacious concentration is desirable.

Troubleshooting Guides

Problem 1: High Variability in hERG Inhibition Data
  • Symptom: Inconsistent IC50 values for this compound across experiments.

  • Possible Causes & Solutions:

    • Compound Solubility and Stability:

      • Troubleshooting: Ensure this compound is fully dissolved in the assay buffer. Visually inspect for precipitation. Prepare fresh stock solutions for each experiment.

      • Confirmation: Analyze the concentration of the compound in the final assay solution.

    • Cell Health and Passage Number:

      • Troubleshooting: Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.

      • Confirmation: Monitor cell morphology and growth rates.

    • Inconsistent Experimental Conditions:

      • Troubleshooting: Strictly adhere to the standardized voltage protocols and recording temperature (physiological temperature, 35-37°C, is recommended).[9][14][15] Ensure consistent timing for compound incubation.

      • Confirmation: Regularly calibrate equipment and use positive and negative controls in every experiment.[8]

Problem 2: No Measurable hERG Current
  • Symptom: Inability to detect hERG channel activity even in control cells.

  • Possible Causes & Solutions:

    • Poor Cell Expression:

      • Troubleshooting: Verify the expression of the hERG channel in the cell line using methods like Western blot or qPCR. If using a transient transfection system, optimize the transfection protocol.

      • Confirmation: Use a positive control compound known to elicit a strong hERG signal.

    • Incorrect Recording Solutions:

      • Troubleshooting: Double-check the composition and pH of both the internal and external recording solutions.[15]

      • Confirmation: Test the solutions on a well-characterized cell line known to express hERG.

    • Equipment Malfunction:

      • Troubleshooting: Check the patch clamp amplifier, perfusion system, and data acquisition software for proper functioning.

      • Confirmation: Run system diagnostics and test with a model cell or resistor.

Hypothetical Data Presentation for this compound

The following tables represent hypothetical data for the assessment of this compound's hERG inhibition potential.

Table 1: Summary of this compound hERG Inhibition in Different Assays

Assay TypeEndpointThis compound (IC50 in µM)Positive Control (Astemizole) (IC50 in µM)
Manual Patch Clamp% Inhibition15.20.009
Automated Patch Clamp% Inhibition18.50.012
Radioligand Binding% Displacement> 300.015

Table 2: this compound Selectivity Profile (Hypothetical)

TargetKi (nM)
ITK0.09[1]
hERG (from Patch Clamp)15,200
Selectivity Ratio (hERG Ki / ITK Ki) 168,889

Experimental Protocols

Manual Whole-Cell Patch Clamp Protocol for hERG Inhibition
  • Cell Preparation:

    • HEK293 cells stably expressing the hERG channel are cultured to 70-80% confluency.

    • Cells are harvested and plated onto glass coverslips 24-48 hours before the experiment.

  • Recording Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.[15]

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope.

    • Whole-cell patch clamp recordings are performed at 35-37°C.[15]

    • A voltage protocol is applied to elicit hERG current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

  • Data Acquisition and Analysis:

    • The baseline hERG current is established by perfusing the external solution.

    • This compound is then perfused at increasing concentrations.

    • The steady-state block at each concentration is measured.

    • The concentration-response curve is fitted with the Hill equation to determine the IC50 value.[14]

Visualizations

hERG_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_report Reporting cell_culture Cell Culture (hERG-expressing HEK293) patch Whole-Cell Patch Clamp cell_culture->patch solution_prep Prepare Recording Solutions solution_prep->patch baseline Establish Baseline Current patch->baseline compound Apply this compound (Increasing Concentrations) baseline->compound record Record hERG Current compound->record measure Measure % Inhibition record->measure curve_fit Fit Concentration- Response Curve measure->curve_fit ic50 Determine IC50 curve_fit->ic50 report Final Report ic50->report

Caption: Workflow for assessing hERG inhibition using patch clamp.

hERG_Troubleshooting_Tree start hERG Assay Issue? issue_type What is the issue? start->issue_type no_current No hERG Current issue_type->no_current No Current high_variability High Data Variability issue_type->high_variability Variability low_seal Low Seal Resistance issue_type->low_seal Low Seal check_expression Verify hERG Expression (Western/qPCR) no_current->check_expression check_compound Assess Compound Solubility/Stability high_variability->check_compound check_cell_health Ensure High Cell Viability low_seal->check_cell_health check_solutions Check Recording Solutions check_expression->check_solutions check_equipment Inspect Equipment check_solutions->check_equipment end Issue Resolved check_equipment->end check_cells Use Low Passage Number Cells check_compound->check_cells check_protocol Standardize Protocol (Temp, Voltage) check_cells->check_protocol check_protocol->end polish_pipette Fire-Polish Pipettes check_cell_health->polish_pipette polish_pipette->end

Caption: Troubleshooting decision tree for common hERG assay issues.

References

GNE-4997 Dose-Response Curve Optimization in Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-4997. The information is designed to assist in the optimization of dose-response curves in cellular assays, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Interleukin-2 inducible T-cell Kinase (ITK).[1][2][3][4] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[5] Upon TCR activation, ITK phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).[5][6] PLC-γ1 then initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. This compound exerts its inhibitory effect by blocking the kinase activity of ITK, thereby preventing the phosphorylation of PLC-γ1 and downstream signaling.

Q2: What are the key potency values for this compound?

A2: The potency of this compound has been determined in various assays. Key values are summarized in the table below.

ParameterValueCell Line/SystemTarget
Ki 0.09 nMBiochemical AssayITK
IC50 4 nMJurkat cellsPLC-γ phosphorylation

Q3: Which cell line is recommended for this compound cellular assays?

A3: The Jurkat cell line, a human T-lymphocyte cell line, is a commonly used and appropriate model for studying the effects of this compound on T-cell receptor signaling.[1][6][7] These cells endogenously express the necessary components of the TCR signaling pathway, including ITK and PLC-γ1.

Q4: How can T-cell activation be induced in Jurkat cells for a this compound assay?

A4: T-cell activation in Jurkat cells can be reliably induced by co-stimulation with anti-CD3 and anti-CD28 antibodies.[6][8] These antibodies mimic the natural activation signals provided by antigen-presenting cells.

Experimental Protocols

Protocol: Generation of a this compound Dose-Response Curve by Measuring PLC-γ Phosphorylation in Jurkat Cells

This protocol outlines the steps to determine the IC50 of this compound by measuring its inhibitory effect on PLC-γ phosphorylation in Jurkat cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783), Rabbit anti-total PLC-γ1

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Cell Plating: Seed Jurkat cells in a 6-well plate at a density of 2x10^6 cells/well.

  • Inhibitor Treatment: Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 0.1 nM to 1 µM. Add the diluted this compound or DMSO (vehicle control) to the cells and incubate for 1-2 hours at 37°C.

  • T-Cell Stimulation: Stimulate the cells by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies. Incubate for 10-15 minutes at 37°C.

  • Cell Lysis: After stimulation, immediately place the plate on ice and wash the cells once with cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total PLC-γ1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-PLC-γ1 and total PLC-γ1.

    • Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

    • Plot the normalized phospho-PLC-γ1 signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low phospho-PLC-γ1 signal in stimulated control - Ineffective anti-CD3/CD28 stimulation- Suboptimal stimulation time- Low cell viability- Use fresh, validated antibodies at the recommended concentration.- Optimize the stimulation time (typically 5-15 minutes).- Ensure Jurkat cells are healthy and in the logarithmic growth phase.
High background on Western blot - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA).- Titrate the antibody concentrations.- Increase the number and duration of wash steps.
Inconsistent results between experiments - Variation in cell density- Inconsistent incubation times- Pipetting errors- Ensure consistent cell seeding density.- Strictly adhere to all incubation times.- Calibrate pipettes and use proper pipetting techniques.
This compound shows lower than expected potency - Degradation of this compound stock solution- Incorrect dilution of the compound- Prepare fresh stock solutions of this compound in DMSO and store properly.- Double-check all dilution calculations.
"Smiling" or distorted bands on Western blot - Uneven heating of the gel during electrophoresis- High salt concentration in the lysate- Run the gel at a lower voltage or in a cold room.- Ensure the salt concentration in the lysis buffer is not excessive.

Visualizations

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 P LAT LAT ZAP70->LAT P SLP76 SLP-76 ZAP70->SLP76 P LAT->SLP76 ITK ITK SLP76->ITK Recruitment PLCG1 PLC-γ1 ITK->PLCG1 P pPLCG1 p-PLC-γ1 (Active) DAG DAG pPLCG1->DAG Hydrolysis of PIP2 IP3 IP3 pPLCG1->IP3 Hydrolysis of PIP2 PKC PKC DAG->PKC Activation Ca_release Ca²⁺ Release IP3->Ca_release Induces NFkB NF-κB PKC->NFkB Activation NFAT NFAT Ca_release->NFAT Activation GNE4997 This compound GNE4997->ITK

Caption: ITK Signaling Pathway and the inhibitory action of this compound.

experimental_workflow start Start culture Culture Jurkat Cells start->culture plate Plate Cells culture->plate treat Treat with this compound (Dose-Response) plate->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify wb Western Blot for p-PLC-γ1 and Total PLC-γ1 quantify->wb analyze Analyze Data and Determine IC50 wb->analyze end End analyze->end

Caption: Experimental workflow for generating a this compound dose-response curve.

troubleshooting_guide start Issue Encountered no_signal No/Low p-PLC-γ1 Signal start->no_signal high_bg High Background start->high_bg inconsistent Inconsistent Results start->inconsistent check_stim Check Stimulation Reagents & Time no_signal->check_stim Yes check_cells Verify Cell Viability no_signal->check_cells No optimize_blocking Optimize Blocking high_bg->optimize_blocking Yes titrate_abs Titrate Antibodies high_bg->titrate_abs No standardize_protocol Standardize Protocol (Cell Density, Times) inconsistent->standardize_protocol Yes check_pipetting Verify Pipetting inconsistent->check_pipetting No

Caption: Troubleshooting decision tree for this compound cellular assays.

References

Validation & Comparative

A Comparative Guide to Selective ITK Inhibitors: GNE-4997, PRN-694, and BMS-509744

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in a range of autoimmune and inflammatory diseases. This guide provides a detailed comparison of three selective ITK inhibitors: GNE-4997, PRN-694, and BMS-509744, focusing on their biochemical potency, cellular activity, selectivity, and preclinical in vivo efficacy. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support reproducibility and further investigation.

Biochemical and Cellular Potency

A direct comparison of the biochemical and cellular potencies of this compound, PRN-694, and BMS-509744 reveals distinct profiles. This compound emerges as a highly potent inhibitor with a sub-nanomolar Ki value. PRN-694, a covalent inhibitor, also demonstrates remarkable potency. BMS-509744, while still a potent inhibitor, exhibits a slightly higher IC50.

InhibitorTargetAssay TypePotency (Ki)Potency (IC50)Cell-Based AssayCellular Potency (IC50)Reference
This compound ITKBiochemical0.09 nM[1][2]-PLC-γ phosphorylation (Jurkat cells)4 nM[1][2][1][2]
PRN-694 ITKBiochemical-0.3 nMTCR-induced CD69 expression (Jurkat cells)~10 nM
RLKBiochemical-1.4 nM--
BMS-509744 ITKBiochemical-19 nM[3][4]IL-2 secretion (human T-cells)~100 nM

Kinase Selectivity

The selectivity of an inhibitor is paramount to minimize off-target effects. Both PRN-694 and BMS-509744 have been profiled against panels of other kinases, demonstrating good selectivity for ITK. While specific kinase panel data for this compound is not detailed in the primary literature, it is described as a "potent and selective" inhibitor[1][2].

PRN-694 Selectivity Profile

PRN-694, being a dual inhibitor, also targets Resting Lymphocyte Kinase (RLK). Its selectivity against other members of the TEC kinase family and other kinases has been evaluated.

KinaseIC50 (nM)
ITK 0.3
RLK 1.4
TEC3.3
BTK17
BMX17
BLK125
JAK330

BMS-509744 Selectivity Profile

BMS-509744 has been shown to be highly selective for ITK over other Tec family kinases and a broader panel of protein kinases. It displays over 200-fold selectivity against other Tec family members[3][4].

In Vivo Preclinical Studies

In vivo studies provide crucial insights into the therapeutic potential of these inhibitors. Each has been evaluated in different animal models of disease.

InhibitorAnimal ModelKey FindingsReference
This compound (analog GNE-7056) Ovalbumin-induced asthma model (mouse)A structural analog, GNE-7056, failed to reduce airway hyperresponsiveness and inflammation, and instead led to T-cell hyperplasia and increased Th2 cytokine production.[5]
PRN-694 Delayed-type hypersensitivity (DTH) model (mouse)Attenuated the DTH reaction, demonstrating in vivo efficacy in a T-cell-mediated inflammation model.
BMS-509744 Ovalbumin-induced allergy/asthma model (mouse)Significantly diminished lung inflammation.[3]
Imiquimod-induced psoriasis-like skin inflammation (mouse)Topical application ameliorated skin lesions, epidermal thickening, and cell infiltration.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4_8 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates LAT->SLP76 Binds ITK ITK SLP76->ITK Recruits PLCg1 PLC-γ1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes ITK->PLCg1 Phosphorylates (Activates) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation PKC_activation->NFAT_activation Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression GNE_4997 This compound GNE_4997->ITK Inhibits Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular PLC-γ1 Phosphorylation Assay recombinant_itk Recombinant ITK incubation Incubation recombinant_itk->incubation inhibitor ITK Inhibitor (this compound, etc.) inhibitor->incubation atp_substrate ATP + Substrate atp_substrate->incubation detection Detection of Substrate Phosphorylation incubation->detection ic50_determination IC50 Determination detection->ic50_determination jurkat_cells Jurkat T-Cells inhibitor_pretreatment Pre-treatment with ITK Inhibitor jurkat_cells->inhibitor_pretreatment tcr_stimulation TCR Stimulation (e.g., anti-CD3) inhibitor_pretreatment->tcr_stimulation cell_lysis Cell Lysis tcr_stimulation->cell_lysis western_blot Western Blot for p-PLC-γ1 cell_lysis->western_blot quantification Quantification western_blot->quantification

References

GNE-4997 vs. GNE-9822: A Comparative Analysis of Potency and Toxicity for ITK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative potency and toxicity of two prominent ITK inhibitors, GNE-4997 and GNE-9822. This report synthesizes available experimental data to provide a clear, objective comparison to inform preclinical research and development decisions.

Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target in a range of inflammatory and autoimmune diseases due to its central role in T-cell receptor (TCR) signaling. Two notable small molecule inhibitors, this compound and GNE-9822, have been developed to target ITK. While both compounds exhibit potent inhibition of the kinase, they possess distinct profiles in terms of potency, selectivity, and, importantly, toxicity. This guide provides a comprehensive comparison of this compound and GNE-9822, with a focus on their potency and toxicity profiles, supported by available experimental data and detailed methodologies.

Potency and Efficacy

Both this compound and GNE-9822 are highly potent inhibitors of ITK. However, this compound demonstrates significantly greater potency in biochemical assays. The inhibitory constant (Ki) for this compound against ITK is 0.09 nM, whereas GNE-9822 has a Ki of 0.7 nM.[1][2][3][4] This near 8-fold increase in potency suggests that this compound can achieve therapeutic efficacy at lower concentrations, potentially minimizing off-target effects.

In cellular assays, both compounds effectively inhibit the phosphorylation of phospholipase C-gamma 1 (PLC-γ1), a key downstream substrate of ITK. This compound inhibits PLC-γ phosphorylation in Jurkat cells with an IC50 of 4 nM.[1][2]

CompoundITK Ki (nM)PLC-γ Phosphorylation IC50 (nM)
This compound 0.09[1][2][3][4]4[1][2]
GNE-9822 0.7[3]55

Table 1: Comparative Potency of this compound and GNE-9822

Toxicity Profile

A critical differentiator between this compound and GNE-9822 is their toxicity profile. A key concern for many kinase inhibitors is off-target activity against the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. Experimental data indicates a significant difference in hERG inhibition between the two compounds. At a concentration of 10 µM, GNE-9822 demonstrated 88% inhibition of the hERG channel, while this compound showed only 6.8% inhibition. This suggests a substantially lower risk of cardiotoxicity for this compound.

The reduced toxicity of this compound is attributed to a structural modification where the basic solubilizing moiety present in GNE-9822 was replaced with a cyclic sulfone. This change in chemical structure leads to a less basic molecule, which has been correlated with reduced off-target antiproliferative effects and overall lower cytotoxicity.

CompoundhERG Inhibition at 10 µM (%)
This compound 6.8
GNE-9822 88

Table 2: Comparative hERG Channel Inhibition

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the ITK signaling pathway and the experimental workflows used to assess their potency and toxicity.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK PI3K PI3K TCR->PI3K ZAP70 ZAP70 LCK->ZAP70 ITK ITK PI3K->ITK LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLC-γ1 LAT->PLCG1 SLP76->ITK ITK->PLCG1 Phosphorylation MAPK MAPK Pathway PLCG1->MAPK PKC PKC Pathway PLCG1->PKC GNE_Inhibitor This compound / GNE-9822 GNE_Inhibitor->ITK

Caption: ITK Signaling Pathway Downstream of the T-Cell Receptor.

Experimental_Workflow cluster_potency Potency Assays cluster_toxicity Toxicity Assays cluster_invivo In Vivo Efficacy Biochemical_Assay In Vitro ITK Kinase Inhibition Assay (Ki) Cellular_Assay Cellular PLC-γ Phosphorylation Assay (IC50) hERG_Assay hERG Channel Inhibition Assay Cytotoxicity_Assay General Cytotoxicity (e.g., MTT, LDH) InVivo_Assay Mouse Model of IL-2 and IL-13 Production Compound This compound or GNE-9822 Compound->Biochemical_Assay Compound->Cellular_Assay Compound->hERG_Assay Compound->Cytotoxicity_Assay Compound->InVivo_Assay

References

Validation of GNE-4997's ITK selectivity against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), against other kinases. The information is supported by available experimental data to offer an objective assessment of its performance.

Data Presentation

This compound demonstrates high potency for its primary target, ITK, a key enzyme in T-cell signaling pathways.[1][2][3][4] The inhibitor has a reported inhibition constant (Ki) of 0.09 nM for ITK.[1][2][3][4] In a cellular context, this compound effectively inhibits the phosphorylation of Phospholipase C-γ (PLC-γ), a downstream target of ITK, in Jurkat T-cells with a half-maximal inhibitory concentration (IC50) of 4 nM .[1][3]

While detailed quantitative data from a broad kinase panel screening for this compound is not publicly available in the search results, a related compound from the same chemical series, GNE-9822, was shown to be highly selective. GNE-9822, when tested at a concentration of 0.1 µM, inhibited only six out of 286 kinases by more than 70%, highlighting the potential for high selectivity within this class of inhibitors.[5] For a comprehensive understanding of this compound's selectivity, the primary publication by Burch et al. (2015) in the Journal of Medicinal Chemistry should be consulted.[2][6]

Table 1: Potency of this compound

TargetAssay TypeValueReference
ITKBiochemical Inhibition (Ki)0.09 nM[1][2][3][4]
PLC-γ PhosphorylationCellular Assay (IC50) in Jurkat cells4 nM[1][3]

Table 2: Illustrative Kinase Selectivity Profile for a Related Compound (GNE-9822)

Kinase Panel SizeGNE-9822 ConcentrationNumber of Off-Target Kinases with >70% InhibitionReference
2860.1 µM6[5]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Illustrative)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ITK and a panel of other kinases.

Materials:

  • Purified recombinant kinases (ITK and others)

  • Kinase-specific peptide substrate

  • This compound (or other test compounds)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the peptide substrate, and the test compound (or vehicle control).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of PLC-γ Phosphorylation in Jurkat Cells

This protocol outlines a method to assess the cellular activity of this compound by measuring the inhibition of a key downstream event in the ITK signaling pathway.

Objective: To determine the IC50 of this compound for the inhibition of T-cell receptor (TCR)-induced PLC-γ1 phosphorylation in Jurkat cells.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • TCR stimulating antibody (e.g., anti-CD3)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total-PLC-γ1

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Culture Jurkat cells to the desired density. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • TCR Stimulation: Stimulate the cells with an anti-CD3 antibody for a short period (e.g., 5-10 minutes) to induce TCR signaling and PLC-γ1 phosphorylation.

  • Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-PLC-γ1.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total PLC-γ1 or a loading control protein (e.g., GAPDH or β-actin).

    • Calculate the ratio of phospho-PLC-γ1 to total PLC-γ1 (or loading control).

    • Determine the IC50 value by plotting the percent inhibition of phosphorylation versus the concentration of this compound.

Visualizations

ITK_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC

Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Reaction Kinase Reaction (Incubation) Compound_Prep->Reaction Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc

Caption: General experimental workflow for a biochemical kinase inhibition assay.

References

GNE-4997: A Potent and Selective Reference Compound for Novel ITK Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor signaling pathway, making it a compelling target for the development of novel therapeutics for autoimmune diseases, inflammatory conditions, and T-cell malignancies. The identification of potent and selective ITK inhibitors is a key focus of drug discovery programs. GNE-4997, a highly potent and selective ITK inhibitor, serves as an invaluable reference compound in the screening and characterization of new chemical entities targeting this kinase. This guide provides a comparative analysis of this compound with other known ITK inhibitors, supported by experimental data and detailed protocols for key assays.

Comparative Performance of ITK Inhibitors

This compound distinguishes itself with sub-nanomolar potency against ITK. A comparison with other well-characterized ITK inhibitors highlights its utility as a benchmark for potency and selectivity.

CompoundTarget(s)Ki (nM)IC50 (nM)Selectivity Highlights
This compound ITK 0.09 [1][2]4 (cellular) [1][2]Potent and selective ITK inhibitor.[1][2]
BMS-509744ITK-19>200-fold selective over other Tec family kinases.[3]
PRN694ITK, RLK-ITK: 0.3, RLK: 1.4Covalent inhibitor of both ITK and RLK.
Soquelitinib (CPI-818)ITK-136 (cellular, IL-2 secretion)[4]Orally active and highly selective covalent ITK inhibitor.[4]
IbrutinibBTK, ITKBTK: 0.5BTK: 0.5Irreversible inhibitor of BTK with off-target activity on ITK and other kinases.[5]

Experimental Protocols

Reproducible and robust assays are fundamental to the successful identification and characterization of novel ITK inhibitors. Below are detailed protocols for key in vitro and cellular assays, using this compound as a reference compound.

In Vitro Kinase Activity Assay: Microfluidic Mobility Shift Assay

This assay directly measures the enzymatic activity of ITK and the potency of inhibitors by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Materials:

  • Recombinant human ITK enzyme

  • Fluorescently labeled peptide substrate (e.g., from Caliper Life Sciences)

  • ATP

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • Stop Buffer: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 50 mM EDTA

  • This compound and test compounds

  • Caliper LabChip® EZ Reader or similar microfluidic platform

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant ITK enzyme to the desired concentration in Assay Buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution.

  • Add 10 µL of the diluted enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of the substrate/ATP mix (pre-warmed to room temperature) to each well to start the reaction. The final ATP concentration should be at or near the Km for ITK.

  • Incubation: Incubate the reaction plate at 28°C for the desired duration (e.g., 60 minutes).

  • Stop Reaction: Add 25 µL of Stop Buffer to each well to terminate the reaction.

  • Data Acquisition: Analyze the plate on the Caliper LabChip® EZ Reader according to the manufacturer's instructions. The instrument will measure the amount of phosphorylated and unphosphorylated substrate in each well.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This assay assesses the ability of a compound to inhibit ITK activity within a cellular context by measuring the phosphorylation of its downstream substrate, PLC-γ1.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound and test compounds

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783), Rabbit anti-PLC-γ1

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer membranes, and Western blot reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium with 10% FBS.

    • Seed 1-2 x 10⁶ cells per well in a 12-well plate.

    • Pre-incubate the cells with various concentrations of this compound or test compounds for 1-2 hours at 37°C.

  • T-Cell Receptor (TCR) Stimulation:

    • Stimulate the cells by adding anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for 5-10 minutes at 37°C.[6]

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells with ice-cold Lysis Buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total PLC-γ1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-PLC-γ1 and total PLC-γ1.

    • Calculate the ratio of phosphorylated to total PLC-γ1 for each treatment condition.

    • Determine the IC50 value by plotting the normalized phosphorylation levels against the inhibitor concentration.

Visualizing Key Pathways and Workflows

To aid in the conceptualization of ITK's role and the screening process, the following diagrams illustrate the ITK signaling pathway, a general workflow for inhibitor screening, and the positioning of this compound as a reference compound.

ITK_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_flux->NFAT

Caption: Simplified ITK signaling pathway in T-cells.

Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Lead Optimization HTS High-Throughput Screening Dose_Response IC50 Determination HTS->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cellular_Potency Cellular Potency (e.g., pPLC-γ1) Selectivity->Cellular_Potency Downstream Downstream Functional Assays (e.g., IL-2) Cellular_Potency->Downstream Lead_Op Lead Optimization Downstream->Lead_Op

Caption: General workflow for ITK inhibitor screening.

GNE4997_Reference Screening ITK Inhibitor Screening Novel_Inhibitors Novel Inhibitor Candidates Screening->Novel_Inhibitors GNE4997 This compound (Reference Compound) Comparison Comparative Analysis GNE4997->Comparison Novel_Inhibitors->Comparison

Caption: this compound as a reference for novel inhibitors.

References

Comparative analysis of GNE-4997's efficacy in different T-cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-4997 is a potent and highly selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] Its ability to modulate T-cell activity makes it a compound of significant interest for the development of therapies for T-cell mediated diseases. This guide provides a comparative analysis of this compound's efficacy, with a focus on different T-cell lines, supported by available experimental data and detailed protocols.

Mechanism of Action: Targeting the TCR Signaling Cascade

This compound exerts its effects by inhibiting ITK, a tyrosine kinase that plays a pivotal role in the signal transduction cascade initiated by TCR engagement. Upon TCR activation, ITK is recruited to the cell membrane where it phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to the activation of downstream signaling pathways that are essential for T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks the phosphorylation of PLC-γ1, thereby dampening the entire downstream signaling cascade.

Caption: this compound inhibits ITK, blocking PLC-γ1 phosphorylation and downstream T-cell activation pathways.

Comparative Efficacy of this compound in T-Cell Lines

The efficacy of this compound has been primarily characterized in the Jurkat cell line, a human T-lymphocyte line widely used in T-cell signaling research. However, the response to ITK inhibition can vary between different T-cell lines due to factors such as the expression level of ITK and the status of other signaling pathways.

T-Cell LineDescriptionITK mRNA Expression (Relative to Jurkat)This compound Efficacy (PLC-γ1 Phosphorylation Inhibition IC50)
Jurkat Human T-lymphocyte cell line (acute T-cell leukemia)100%4 nM[1]
MOLT-4 Human T-lymphoblast cell line (acute lymphoblastic leukemia)Similar to JurkatData not available
CCRF-CEM Human T-lymphoblast cell line (acute lymphoblastic leukemia)~25% of JurkatData not available

Analysis:

  • Jurkat Cells: this compound demonstrates high potency in Jurkat cells, with a low nanomolar IC50 for the inhibition of a key downstream signaling event.[1] This is consistent with the high expression of ITK in this cell line.

  • MOLT-4 Cells: With ITK expression levels similar to Jurkat cells, it is anticipated that MOLT-4 cells would exhibit a comparable sensitivity to this compound.

  • CCRF-CEM Cells: The significantly lower expression of ITK in CCRF-CEM cells suggests that higher concentrations of this compound may be required to achieve a similar level of inhibition of T-cell signaling as observed in Jurkat or MOLT-4 cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in T-cell lines.

T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of T-cells following stimulation.

Workflow:

Proliferation_Assay_Workflow start Seed T-cells in 96-well plate treat Treat with this compound (dose-response) start->treat stimulate Stimulate with anti-CD3/CD28 antibodies treat->stimulate incubate Incubate for 48-72h stimulate->incubate add_reagent Add proliferation reagent (e.g., CFSE) incubate->add_reagent analyze Analyze by Flow Cytometry add_reagent->analyze

Caption: Workflow for assessing this compound's effect on T-cell proliferation.

Detailed Steps:

  • Cell Preparation: Culture T-cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM) in complete RPMI-1640 medium.

  • Seeding: Seed 1 x 10^5 cells per well in a 96-well flat-bottom plate.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell proliferation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Staining (CFSE method):

    • Prior to seeding, label cells with Carboxyfluorescein succinimidyl ester (CFSE).

    • After incubation, harvest the cells.

  • Analysis: Analyze the cells by flow cytometry to measure the dilution of CFSE, which indicates cell division. The percentage of proliferating cells is determined for each this compound concentration to calculate an IC50 value.

Cytokine Release Assay

This assay quantifies the inhibitory effect of this compound on the production and secretion of key T-cell cytokines, such as IL-2.

Workflow:

Cytokine_Release_Assay_Workflow start Seed T-cells in 96-well plate treat Treat with this compound (dose-response) start->treat stimulate Stimulate with anti-CD3/CD28 antibodies treat->stimulate incubate Incubate for 24-48h stimulate->incubate collect Collect supernatant incubate->collect analyze Analyze by ELISA or CBA collect->analyze

Caption: Workflow for measuring the impact of this compound on cytokine release.

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 of the T-Cell Proliferation Assay protocol.

  • Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubation: Incubate the plate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Analysis: Quantify the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.

Western Blot for PLC-γ1 Phosphorylation

This assay directly measures the inhibition of ITK's downstream target, PLC-γ1.

Detailed Steps:

  • Cell Culture and Starvation: Culture T-cells to the desired density and then starve in serum-free medium for 2-4 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes.

  • Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody for total PLC-γ1 as a loading control.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the ratio of pPLC-γ1 to total PLC-γ1 at each this compound concentration.

Conclusion

This compound is a potent inhibitor of ITK, effectively blocking T-cell signaling in the Jurkat T-cell line. While direct comparative data in other T-cell lines is limited, the efficacy of this compound is expected to correlate with the expression level of its target, ITK. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses of this compound and other ITK inhibitors across various T-cell lines, contributing to a deeper understanding of their therapeutic potential.

References

Cross-reactivity profiling of GNE-4997 against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GNE-4997's kinase cross-reactivity profile against other relevant kinase inhibitors. The following sections detail the available quantitative data, experimental methodologies for kinase profiling, and visual representations of key concepts.

This compound is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in T-cell signaling pathways.[1][2][3] With a reported inhibitory constant (Ki) of 0.09 nM, this compound demonstrates strong affinity for its primary target.[1][2][3] Furthermore, it effectively inhibits the phosphorylation of Phospholipase C-gamma (PLC-γ), a downstream substrate of ITK, in Jurkat cells with a half-maximal inhibitory concentration (IC50) of 4 nM.[1][2]

The development of this compound emerged from the optimization of a tetrahydroindazole series of ITK inhibitors, aiming to enhance potency, selectivity, and pharmaceutical properties.[4][5][6] A key strategy in this optimization was the reduction of off-target effects by modifying the basicity of solubilizing elements within the chemical structure, which was found to correlate with cytotoxicity.[1][5] While specific kinome-wide screening data for this compound is not publicly available, a closely related analog from the same chemical series, GNE-9822, exhibited high selectivity by inhibiting over 70% of only six kinases in a panel of 286 at a concentration of 0.1 µM. This suggests a similarly favorable selectivity profile for this compound.

Comparative Kinase Inhibitor Profiling

To contextualize the selectivity of this compound, this section provides a comparison with other inhibitors targeting ITK or related kinases. It is important to note that direct comparisons can be challenging due to variations in assay formats and the specific kinase panels used.

InhibitorPrimary Target(s)Selectivity Profile Highlights
This compound ITKKi: 0.09 nM .[1][2][3] Highly selective, as inferred from the profile of the closely related compound GNE-9822, which showed >70% inhibition of only 6 out of 286 kinases at 0.1 µM.
Ibrutinib BTK, ITKBroader spectrum inhibitor. Also inhibits other kinases including the entire TEC family, EGFR, JAK3, and HER2.
PRN694 ITK, RLKDual inhibitor with high potency. IC50 values: ITK = 0.3 nM, RLK = 1.4 nM. Also shows some activity against BTK, JAK3, EGFR, and LCK.

Experimental Protocols

The assessment of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for two widely used kinase profiling platforms.

KINOMEscan™ Assay

The KINOMEscan™ platform is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using a DNA-tagged antibody and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Methodology:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition: The kinase of interest is incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or at various concentrations (for determining the dissociation constant, Kd).

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using a DNA tag linked to the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle) or as a Kd value. A lower percentage of control indicates greater inhibition of the interaction between the kinase and the immobilized ligand.

LanthaScreen™ Kinase Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that can be configured as either a binding or activity assay.

Principle (Binding Assay): This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is tagged with a terbium (Tb) or europium (Eu) chelate (the FRET donor), and the tracer is labeled with a fluorescent acceptor (e.g., Alexa Fluor 647). When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Solutions of the tagged kinase, fluorescent tracer, and test compound at various concentrations are prepared in an appropriate assay buffer.

  • Assay Assembly: The kinase, tracer, and test compound are combined in a microplate well and incubated to allow binding to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements. The ratio of the acceptor emission to the donor emission is calculated.

  • Data Analysis: The data is typically plotted as the emission ratio versus the logarithm of the inhibitor concentration. The IC50 value, representing the concentration of inhibitor that causes a 50% reduction in the FRET signal, is determined from the resulting dose-response curve.

Visualizing Kinase Selectivity Profiling

The following diagrams illustrate the core concepts of kinase inhibitor profiling and the ITK signaling pathway.

Kinase_Inhibitor_Screening_Workflow cluster_screening Kinase Profiling Assay cluster_analysis Data Analysis Compound Library Compound Library Assay Plate Assay Plate Compound Library->Assay Plate Kinase Panel Kinase Panel Kinase Panel->Assay Plate Data Acquisition Data Acquisition Assay Plate->Data Acquisition Raw Data Raw Data Data Acquisition->Raw Data Normalization Normalization Raw Data->Normalization Hit Identification Hit Identification Normalization->Hit Identification Selectivity Profile Selectivity Profile Hit Identification->Selectivity Profile

Figure 1. A generalized workflow for high-throughput kinase inhibitor screening.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Gene_Expression Gene Expression (e.g., IL-2) Ca_PKC->Gene_Expression GNE4997 This compound GNE4997->ITK

References

Validating the On-Target Effects of GNE-4997: A Comparative Guide Using ITK Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective ITK inhibitor, GNE-4997, with ITK knockout models and alternative inhibitors. The focus is on validating the on-target effects of this compound by examining its performance in key preclinical assays and comparing its phenotypic effects to those observed in genetic knockout models.

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling pathway, making it an attractive target for immunomodulatory therapies. This compound is a potent and selective ITK inhibitor with a high affinity for its target.[1][2] This guide demonstrates that the pharmacological inhibition of ITK by this compound recapitulates the key immunological phenotypes observed in ITK knockout mice, thereby validating its on-target effects. Furthermore, a comparison with other known ITK inhibitors highlights the competitive profile of this compound.

Comparison of this compound with ITK Knockout Phenotype

Studies using ITK knockout (Itk-/-) mice have been instrumental in elucidating the role of ITK in T-cell function. These mice exhibit impaired T helper 2 (Th2) cell differentiation and function, leading to reduced production of Th2-associated cytokines like IL-4, IL-5, and IL-13.[3] Consequently, Itk-/- mice show significant protection in models of allergic asthma, characterized by reduced lung inflammation, eosinophil infiltration, and mucus production.[3]

Pharmacological inhibition of ITK with potent and selective inhibitors is expected to produce a similar phenotype. While direct head-to-head comparative studies with this compound in Itk-/- mice are not extensively published, the available data on this compound and other selective ITK inhibitors strongly suggest a convergence of phenotypes.

Table 1: Phenotypic Comparison of ITK Knockout Models and ITK Inhibitors

FeatureITK Knockout (Itk-/-) MiceThis compound (and other selective ITK inhibitors)
Th2 Cell Function Impaired differentiation and cytokine productionInhibition of Th2 cytokine production
Allergic Asthma Model Reduced lung inflammation, eosinophilia, and mucus production[3]Expected to reduce airway inflammation (based on mechanism)
TCR Signaling Impaired PLCγ1 phosphorylation and calcium mobilizationInhibition of PLCγ1 phosphorylation[1]
T-cell Proliferation Reduced proliferation in response to TCR stimulationInhibition of T-cell proliferation

This compound Performance and Comparison with Alternative ITK Inhibitors

This compound demonstrates high potency and selectivity for ITK.[1][2] Its on-target activity is confirmed by its ability to inhibit the phosphorylation of phospholipase C-gamma 1 (PLCγ1), a direct downstream substrate of ITK, in cellular assays.[1]

Table 2: In Vitro Potency and Cellular Activity of Selected ITK Inhibitors

CompoundTarget(s)Ki (nM)Cellular IC50 (PLCγ1 phosphorylation, Jurkat cells) (nM)
This compound ITK0.09[1][2]4[1]
BMS-509744 ITK19~250
Ibrutinib BTK, ITKBTK: ~0.5, ITK: ~10Not specified for PLCγ1
PRN694 ITK, RLKITK: 0.3, RLK: 1.4Not specified for PLCγ1

The data indicates that this compound is a highly potent ITK inhibitor, both at the enzymatic and cellular level, comparing favorably with other well-characterized inhibitors.

Experimental Protocols

Western Blot for PLCγ1 Phosphorylation in Jurkat Cells

This protocol is designed to assess the on-target effect of this compound by measuring the inhibition of ITK-mediated phosphorylation of its substrate, PLCγ1.

Materials:

  • Jurkat T-cells

  • This compound and other ITK inhibitors

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1 (total), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL. Pre-incubate cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for 5-10 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with anti-PLCγ1 (total) and anti-GAPDH antibodies to ensure equal loading. Quantify band intensities and calculate the ratio of phosphorylated PLCγ1 to total PLCγ1.

In Vivo Ovalbumin-Induced Allergic Asthma Model

This model is used to evaluate the in vivo efficacy of this compound in a Th2-driven inflammatory disease, which is known to be ameliorated in ITK knockout mice.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum adjuvant

  • This compound formulation for oral or intraperitoneal administration

  • Equipment for measuring airway hyperresponsiveness (AHR)

  • Materials for bronchoalveolar lavage (BAL) fluid collection and cell counting

  • Reagents for ELISA to measure cytokine levels in BAL fluid

  • Materials for lung histology

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • Drug Administration: Administer this compound or vehicle control to the mice daily, starting one day before the first OVA challenge.

  • OVA Challenge: Challenge the mice with aerosolized OVA for 3 consecutive days (e.g., days 24, 25, and 26).

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine.

  • Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect fluid and cells from the lungs.

  • Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

  • Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.

  • Histology: Perfuse the lungs and fix them in formalin for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).

Visualizations

ITK Signaling Pathway

ITK_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 pY783 GNE4997 This compound GNE4997->ITK PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC_RasGRP PKC/RasGRP Activation DAG->PKC_RasGRP NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_Flux->NFAT_AP1_NFkB PKC_RasGRP->NFAT_AP1_NFkB

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

Experimental Workflow for On-Target Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_comparison Comparative Analysis Kinase_Assay Biochemical Kinase Assay (Determine Ki) Cellular_Assay Cellular Assay (Jurkat) (PLCγ1 Phosphorylation) Kinase_Assay->Cellular_Assay PK_PD Pharmacokinetics/ Pharmacodynamics in Mice Cellular_Assay->PK_PD Lead Compound Selection Inhibitor_Comparison Comparison with Alternative Inhibitors Cellular_Assay->Inhibitor_Comparison Potency & Selectivity Comparison Asthma_Model Ovalbumin-Induced Asthma Model PK_PD->Asthma_Model ITK_KO ITK Knockout Mouse Phenotype Asthma_Model->ITK_KO Phenotypic Comparison

Caption: Workflow for validating the on-target effects of this compound.

Conclusion

The potent and selective ITK inhibitor this compound demonstrates strong on-target activity by effectively inhibiting ITK's downstream signaling, mirroring the immunological phenotype of ITK knockout mice. Its high potency, as demonstrated in both biochemical and cellular assays, positions it as a valuable tool for studying ITK biology and as a promising candidate for further therapeutic development in T-cell mediated diseases. The experimental frameworks provided in this guide offer a robust approach for the continued validation and characterization of this compound and other next-generation ITK inhibitors.

References

Evaluating the Synergy of GNE-4997 with Immunomodulatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential synergy of GNE-4997, a potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor, with other immunomodulatory drugs. In the absence of direct published data on this compound in combination therapies, this comparison leverages preclinical findings for other selective ITK inhibitors to project the potential synergistic effects of this compound. The information presented is intended to inform research and development strategies by highlighting the mechanistic rationale and potential anti-tumor efficacy of combining ITK inhibition with other immunotherapies.

Introduction to this compound and the Rationale for Combination Therapy

This compound is a highly selective inhibitor of ITK, a key kinase in T-cell receptor (TCR) signaling.[1] ITK activation is crucial for the differentiation and function of T-helper 2 (Th2) cells, which are often associated with immunosuppressive tumor microenvironments. By selectively inhibiting ITK, this compound is hypothesized to shift the immune response towards a more pro-inflammatory Th1 phenotype, thereby enhancing anti-tumor immunity. This mechanism provides a strong rationale for combining this compound with other immunomodulatory drugs, such as immune checkpoint inhibitors, to achieve synergistic anti-cancer effects.

Data Presentation: Synergistic Anti-Tumor Efficacy of ITK Inhibitors with Immune Checkpoint Inhibitors (Preclinical Data)

While specific data for this compound in combination with other immunomodulatory drugs is not yet publicly available, preclinical studies on other selective ITK inhibitors, such as CPI-818, have demonstrated significant synergy with immune checkpoint inhibitors. The following table summarizes key findings from a representative preclinical study, which can be considered as a proxy for the potential efficacy of this compound combination therapy.

ITK Inhibitor Combination Agent(s) Animal Model Key Findings Reference
CPI-818Anti-PD-1 and Anti-CTLA-4 AntibodiesSyngeneic CT26 colon cancer model- Synergistically inhibited the growth of established tumors. - Led to complete tumor elimination in 100% of treated animals. - Elicited durable anti-tumor immune memory upon tumor rechallenge. - Increased tumor-infiltrating CD8+ T cells.[AACR, 2023]

Experimental Protocols

The following section details the methodologies from the preclinical study of CPI-818, which can serve as a template for designing future experiments to evaluate the synergy of this compound.

In Vivo Synergy Study
  • Animal Model: BALB/c mice were subcutaneously inoculated with CT26 colon cancer cells.

  • Treatment Groups:

    • Vehicle control

    • CPI-818 monotherapy

    • Anti-PD-1 antibody monotherapy (suboptimal dose)

    • Anti-CTLA-4 antibody monotherapy (suboptimal dose)

    • CPI-818 in combination with anti-PD-1 and anti-CTLA-4 antibodies

  • Dosing and Administration: Specific doses and schedules for CPI-818 and antibodies were administered as per the study design.

  • Tumor Growth Measurement: Tumor volume was measured at regular intervals to assess treatment efficacy.

  • Immune Cell Analysis: At the end of the study, tumors and spleens were harvested for flow cytometric analysis of immune cell populations, including CD4+ T cells, CD8+ T cells, and regulatory T cells (Tregs).

  • Tumor Rechallenge: Mice that achieved complete tumor regression were rechallenged with CT26 cells to evaluate the establishment of anti-tumor immune memory.

In Vitro T-Cell Differentiation Assay
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured.

  • T-Cell Polarization: CD4+ T cells were cultured under Th1 and Th2 polarizing conditions in the presence or absence of the ITK inhibitor.

  • Cytokine Analysis: Supernatants were collected and analyzed for the levels of Th1 cytokines (e.g., IFN-γ) and Th2 cytokines (e.g., IL-4, IL-5) using ELISA or multiplex assays.

Mandatory Visualizations

Signaling Pathway Diagram

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 GNE4997 This compound GNE4997->ITK PIP2 PIP2 PLCg1->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ flux & PKC activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Th2_Diff Th2 Differentiation & Cytokine Production NFAT_AP1_NFkB->Th2_Diff

Caption: ITK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow Diagram

Synergy_Workflow cluster_preclinical Preclinical Evaluation Animal_Model Establish Tumor Model (e.g., Syngeneic Mice) Treatment Administer Therapies (this compound, Checkpoint Inhibitor, Combination) Animal_Model->Treatment Tumor_Monitoring Monitor Tumor Growth Treatment->Tumor_Monitoring Immune_Analysis Analyze Tumor Microenvironment (Flow Cytometry, IHC) Treatment->Immune_Analysis Data_Analysis Evaluate Synergy Tumor_Monitoring->Data_Analysis Immune_Analysis->Data_Analysis

Caption: Experimental Workflow for Evaluating In Vivo Synergy.

Conclusion

While direct experimental data for the combination of this compound with other immunomodulatory drugs is currently lacking, the mechanistic rationale and supportive preclinical data from other selective ITK inhibitors strongly suggest a high potential for synergistic anti-tumor activity. The selective inhibition of ITK by this compound is expected to skew the immune response towards a Th1 phenotype, which can enhance the efficacy of immune checkpoint inhibitors that rely on a robust anti-tumor T-cell response. Further preclinical and clinical investigations are warranted to confirm these synergistic effects and to determine the optimal combination strategies for this compound in various cancer types. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for designing and executing such studies.

References

Benchmarking GNE-4997's in vivo efficacy against established ITK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel Interleukin-2-inducible T-cell kinase (ITK) inhibitor, GNE-4997, against established ITK inhibitors, including PRN-694 and Ibrutinib. This document summarizes key preclinical data to aid in the evaluation of these compounds for T-cell mediated inflammatory and autoimmune diseases.

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in a host of inflammatory and autoimmune disorders. This guide benchmarks the in vivo performance of this compound, a potent and selective ITK inhibitor, against the established ITK inhibitors PRN-694 and Ibrutinib. While direct comparative in vivo studies are limited, this guide synthesizes available preclinical data to offer a comprehensive overview of their respective potencies and efficacies in relevant animal models.

Inhibitor Potency and Selectivity

A summary of the in vitro potency of this compound, PRN-694, and Ibrutinib is presented below.

InhibitorTarget(s)Ki (nM)IC50 (nM)Cell-Based IC50 (nM)
This compound ITK0.09[1][2]-4 (PLC-γ phosphorylation in Jurkat cells)[1][2]
PRN-694 ITK, RLK-ITK: 0.3, RLK: 1.4-
Ibrutinib BTK, ITK-BTK: 0.5, ITK: 2.2-

In Vivo Efficacy Comparison

The following sections detail the in vivo efficacy of each inhibitor in various preclinical models of inflammatory diseases.

This compound: Pharmacodynamic Modulation in a Murine Model

While specific in vivo efficacy data for this compound in disease models is not extensively available in the public domain, a key study has demonstrated its ability to modulate pharmacodynamic markers in vivo. Optimized analogues from the same series as this compound were shown to reduce IL-2 and IL-13 production in vivo following oral or intraperitoneal dosing in mice, indicating target engagement and a potential for efficacy in Th2-mediated inflammatory conditions[3].

PRN-694: Efficacy in Models of Psoriasis and Colitis

PRN-694, a dual ITK and RLK inhibitor, has demonstrated significant efficacy in murine models of psoriasis and colitis.

Imiquimod-Induced Psoriasis Model: In a mouse model of imiquimod-induced psoriasis, PRN-694 effectively reduced the severity of the psoriasis-like phenotype, including decreased epidermal proliferation and thickness. It also inhibited the infiltration of CD3+ T-cells and γδ T-cells into the skin[4][5][6].

T-Cell Adoptive Transfer Colitis Model: In a T-cell adoptive transfer model of colitis, in vivo administration of PRN-694 markedly reduced disease progression. This was accompanied by decreased T-cell infiltration into the intestinal lamina propria and reduced IFN-γ production by colitogenic CD4+ T cells[3][7]. A 20 mg/kg intraperitoneal dose has been used in pharmacokinetic and pharmacodynamic studies in mice[3].

Ibrutinib: Efficacy in a Model of Graft-versus-Host Disease

Ibrutinib, primarily a Bruton's tyrosine kinase (BTK) inhibitor with secondary activity against ITK, has shown efficacy in preventing chronic graft-versus-host disease (cGVHD) in multiple mouse models.

Murine cGVHD Model: Prophylactic administration of ibrutinib at doses of 10 mg/kg and 20 mg/kg significantly alleviated cGVHD, leading to increased long-term survival and reduced clinical scores. The therapeutic effect was associated with decreased serum autoantibodies, reduced B-cell proliferation, and amelioration of glomerulonephritis. The efficacy of ibrutinib in models where B-cells were absent suggests a direct inhibitory effect on T-cells, likely through ITK inhibition[1][2][8][9].

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are outlined below to provide context for the presented data.

Imiquimod-Induced Psoriasis Mouse Model

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of therapeutic compounds.

Protocol:

  • Animal Model: BALB/c or C57BL/6 mice are typically used.

  • Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-7 consecutive days.

  • Treatment: The test compound (e.g., PRN-694) is administered systemically (e.g., intraperitoneally) or topically during the imiquimod application period.

  • Efficacy Evaluation: Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness. At the end of the study, skin biopsies are collected for histological analysis (e.g., epidermal thickness, immune cell infiltration) and cytokine profiling.

T-Cell Adoptive Transfer Colitis Model

Objective: To induce chronic colitis in immunodeficient mice through the transfer of naive T-cells, providing a model to study T-cell-driven intestinal inflammation.

Protocol:

  • Animal Model: Immunodeficient mice, such as RAG1-/- or SCID mice, are used as recipients.

  • Cell Transfer: A population of CD4+CD45RBhigh naive T-cells is isolated from the spleens of healthy donor mice. Approximately 0.5 x 10^6 of these cells are injected intraperitoneally into the recipient mice.

  • Disease Development: Mice are monitored for signs of colitis, including weight loss, diarrhea, and hunched posture, typically developing over 5-8 weeks.

  • Treatment: The test compound (e.g., PRN-694) is administered to the recipient mice, starting at a predetermined time point after cell transfer.

  • Efficacy Evaluation: Disease progression is monitored by body weight changes and clinical scoring. At the study endpoint, colonic tissues are collected for histological assessment of inflammation and damage, and immune cells are isolated from the lamina propria for analysis of cytokine production and cell populations.

Murine Chronic Graft-versus-Host Disease (cGVHD) Model

Objective: To induce a cGVHD-like syndrome in mice following allogeneic hematopoietic stem cell transplantation to assess the efficacy of prophylactic or therapeutic interventions.

Protocol:

  • Animal Model: A common model involves lethally irradiated BALB/c recipient mice transplanted with T-cell depleted bone marrow and splenocytes from DBA/2 donor mice.

  • Induction: Recipients receive a transplant of donor bone marrow and splenocytes.

  • Treatment: Prophylactic treatment with the test compound (e.g., Ibrutinib) is typically initiated on the day of transplantation and continued for a specified period (e.g., 4 weeks).

  • Efficacy Evaluation: Mice are monitored for survival and clinical signs of cGVHD, including weight loss, skin changes, and hunched posture. Pathological analysis of target organs (e.g., skin, liver, lungs, and kidneys) for signs of fibrosis and inflammation is performed at the end of the study. Serum levels of autoantibodies are also measured.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Antigen Presentation ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation IP3_DAG IP3 & DAG PLCG1->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NFAT_activation NFAT Activation Ca_flux->NFAT_activation Gene_expression Gene Expression (e.g., IL-2, IL-13) NFAT_activation->Gene_expression

Caption: ITK Signaling Pathway in T-Cells.

Psoriasis_Model_Workflow start Start shave Shave Back Skin of Mouse start->shave imiquimod Topical Imiquimod Application (Daily) shave->imiquimod treatment Administer ITK Inhibitor imiquimod->treatment scoring Daily PASI Scoring imiquimod->scoring biopsy Collect Skin Biopsy scoring->biopsy analysis Histological & Cytokine Analysis biopsy->analysis end End analysis->end

Caption: Imiquimod-Induced Psoriasis Model Workflow.

Colitis_Model_Workflow start Start isolate Isolate CD4⁺CD45RBhigh T-cells from Donor start->isolate inject Inject T-cells into Immunodeficient Mouse isolate->inject monitor Monitor for Colitis (Weight Loss, etc.) inject->monitor treat Administer ITK Inhibitor monitor->treat collect Collect Colon Tissue treat->collect analyze Histological & Immune Cell Analysis collect->analyze end End analyze->end

Caption: T-Cell Adoptive Transfer Colitis Model Workflow.

References

Safety Operating Guide

Navigating the Disposal of GNE-4997: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While specific disposal procedures for the potent and selective ITK inhibitor, GNE-4997, are not publicly available, researchers and laboratory personnel are advised to adhere to established best practices for the disposal of hazardous chemical waste. The following guide provides essential safety and logistical information based on general laboratory chemical waste management protocols.

For the safe handling and disposal of any research chemical, including this compound, it is imperative to consult the compound's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department. The SDS, which can be requested from the supplier, will provide detailed information on the compound's hazards and appropriate disposal methods. In the absence of specific instructions for this compound, the following general procedures should be followed to ensure the safety of laboratory personnel and the environment.

Core Principles of Laboratory Chemical Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety. The following table summarizes the fundamental do's and don'ts of handling chemical waste in a research setting.

Best Practices for Chemical Waste DisposalActions to Avoid
Consult the Safety Data Sheet (SDS) for specific disposal instructions. Never dispose of chemical waste down the drain unless explicitly permitted. [1]
Contact your institution's Environmental Health and Safety (EHS) department for guidance. Do not mix different types of chemical waste unless they are known to be compatible. [2][3]
Properly label all waste containers with their contents. [1][3]Avoid overfilling waste containers; leave adequate headspace for expansion. [2][4]
Segregate incompatible chemicals, such as acids and bases, to prevent violent reactions. [2][5]Do not use metal containers for acidic waste, as they can corrode. [2][5]
Store chemical waste in designated and properly managed Satellite Accumulation Areas (SAAs). [1][2]Do not evaporate hazardous chemicals as a method of disposal. [3]
Use appropriate, sealed, and leak-proof containers for waste collection. [2][5]Do not dispose of containers that held acutely hazardous waste as regular trash without triple rinsing. [3][6]

Protocol for Handling and Preparing Chemical Waste for Disposal

The following is a generalized protocol for the safe handling and preparation of chemical waste, such as this compound, for disposal. This procedure should be adapted to comply with your specific laboratory and institutional guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Compatible, sealable waste container.

  • Hazardous waste label.

  • Secondary containment bin.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE.

  • Select a Compatible Waste Container: Choose a container that is chemically resistant to the waste being collected. The container must have a secure, leak-proof lid.[2]

  • Label the Waste Container: As soon as you begin collecting waste in the container, affix a hazardous waste label.[3] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents.

    • The approximate percentages of each component.

    • The date accumulation started.

    • The name of the Principal Investigator (PI) and the laboratory location.

  • Segregate Waste Streams: Collect different types of waste in separate containers. For example, halogenated and non-halogenated solvents should be kept apart.[3] Never mix incompatible chemicals.[2]

  • Add Waste to the Container: Carefully transfer the chemical waste into the labeled container. Avoid splashing and do not overfill the container. It is recommended to leave at least 10% headspace to allow for expansion.[4]

  • Securely Close the Container: After adding waste, ensure the container's lid is tightly sealed to prevent spills or evaporation.[2]

  • Store in a Designated Area: Place the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][2] The SAA should be at or near the point of waste generation and under the control of laboratory personnel. The container should be placed in a secondary containment bin to catch any potential leaks.

  • Arrange for Disposal: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often up to one year), contact your EHS department to arrange for pickup and proper disposal.[1]

Visualizing the Chemical Waste Disposal Workflow

The following diagram illustrates the logical steps for the proper management and disposal of laboratory chemical waste.

ChemicalWasteDisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage Storage cluster_disposal Disposal Generate Generate Chemical Waste Identify Identify Waste Type (Consult SDS) Generate->Identify SelectContainer Select Compatible Container Identify->SelectContainer LabelContainer Label Container Accurately SelectContainer->LabelContainer Segregate Segregate Incompatible Waste Streams LabelContainer->Segregate Collect Collect Waste in Sealed Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact EHS for Waste Pickup Store->EHS Dispose Proper Disposal by Authorized Personnel EHS->Dispose

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Essential Safety and Operational Guidance for Handling GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for GNE-4997 is publicly available. The following guidance is based on best practices for handling potent, investigational small-molecule kinase inhibitors in a research laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements before handling this compound. This compound is intended for research use only and is not for human or veterinary use.

This compound is a potent and selective inhibitor of the interleukin-2-inducible T-cell kinase (ITK). Due to its high potency, it should be handled with care to avoid potential biological effects from accidental exposure. The following information provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Hand Protection Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.
Body Protection A fully buttoned lab coat with elastic cuffs. A disposable gown should be worn over the lab coat when handling larger quantities or if there is a risk of splashing.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the lyophilized compound at -20°C in a desiccated environment, as recommended by suppliers.

  • Clearly label the storage location with the compound name and any hazard warnings.

2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet.

  • Use a dedicated set of calibrated pipettes and other equipment for handling the compound.

  • Slowly add solvent to the vial containing the lyophilized powder to avoid aerosolization.

  • Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.

3. Use in Experiments:

  • When diluting stock solutions or adding the compound to experimental setups, continue to wear appropriate PPE.

  • Work over a disposable absorbent bench liner to contain any potential spills.

  • Clearly label all tubes and plates containing this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions containing this compound, as well as rinsate from cleaning contaminated glassware, should be collected in a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and bench liners, should be collected in a designated solid hazardous waste container.

  • Disposal Procedures: Follow your institution's EHS guidelines for the final disposal of chemical and solid hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[3]

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling a potent research compound like this compound.

GNE4997_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Retrieve_Compound Retrieve this compound from Storage Prepare_Workspace->Retrieve_Compound Weigh_Compound Weigh Solid Compound Retrieve_Compound->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Hazardous Waste Decontaminate_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.